Methyl 3-bromo-8-iodo-1-naphthoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H8BrIO2 |
|---|---|
Molecular Weight |
391.00 g/mol |
IUPAC Name |
methyl 3-bromo-8-iodonaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8BrIO2/c1-16-12(15)9-6-8(13)5-7-3-2-4-10(14)11(7)9/h2-6H,1H3 |
InChI Key |
JSFWOBWGHZADBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)C=CC=C2I |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Methyl 3-bromo-8-iodo-1-naphthoate
Executive Summary
This guide details the synthesis of Methyl 3-bromo-8-iodo-1-naphthoate , a highly functionalized naphthalene scaffold essential for the construction of atropisomeric biaryls and polycyclic aromatic hydrocarbons (PAHs). The 1,3,8-substitution pattern offers three orthogonal handles for cross-coupling: the C1-ester (acylation/cyclization), C3-bromide (Suzuki/Buchwald), and C8-iodide (Sonogashira/Negishi).
This protocol prioritizes a top-down desymmetrization strategy starting from 1,8-naphthalic anhydride. Unlike direct electrophilic substitution on naphthoates—which suffers from poor regiocontrol—this route leverages the inherent reactivity of the anhydride to install the bromide regioselectively before establishing the 1,8-iodo-ester motif via decarboxylative iodination.
Part 1: Retrosynthetic Logic & Strategy
The Regioselectivity Challenge
Synthesizing 1,3,8-trisubstituted naphthalenes is non-trivial due to competing electronic directing effects.
-
Direct Bromination of Methyl 1-naphthoate: Typically yields the 5- or 8-bromo isomers due to the activation of the
-positions of the unsubstituted ring. Accessing the 3-position (meta-like to the ester) is difficult via standard EAS. -
Direct Iodination: Introducing iodine at the C8 position of 1-naphthoic acid is sterically hindered (peri-strain) and requires specific directing groups or radical pathways.
The Solution: Anhydride Desymmetrization
We utilize 3-bromo-1,8-naphthalic anhydride as the linchpin intermediate. The synthesis follows three phases:
-
Regioselective Bromination: Electrophilic bromination of 1,8-naphthalic anhydride locks the bromine at the C3 position.
-
Desymmetrization: Methanolysis opens the anhydride to the mono-ester acid.
-
Decarboxylative Iodination: A Hunsdiecker-type or Suárez reaction converts the free carboxylic acid to the iodide.
Figure 1: Retrosynthetic pathway leveraging the symmetry of the anhydride core.
Part 2: Experimental Protocols
Phase 1: Synthesis of 3-Bromo-1,8-naphthalic anhydride
This step exploits the deactivating nature of the anhydride group, which directs electrophilic attack to the
Reagents: 1,8-Naphthalic anhydride, Bromine (
-
Setup: Charge a flame-dried 500 mL 3-neck round-bottom flask (RBF) with 1,8-naphthalic anhydride (10.0 g, 50.5 mmol) and
(15.7 g, 50.5 mmol) in 98% (150 mL). -
Bromination: Add liquid bromine (3.0 mL, 58 mmol) dropwise over 30 minutes while maintaining the temperature at 60°C.
-
Reaction: Heat the mixture to 130°C for 4 hours. The silver salt precipitates AgBr, driving the reaction forward.
-
Workup: Cool to RT and pour onto crushed ice (500 g). Filter the resulting yellow precipitate.
-
Purification: Recrystallize from acetic acid or toluene to yield off-white needles.
-
Yield Expectation: 75-80%.
-
Checkpoint: 1H NMR should show loss of symmetry compared to the starting anhydride.
-
Phase 2: Desymmetrization to Mono-Ester Acid
Opening the anhydride with methanol yields a mixture of regioisomers. Isomer separation is critical here.
Reagents: 3-Bromo-1,8-naphthalic anhydride, Sodium Methoxide (NaOMe), Methanol (MeOH).
-
Reflux: Suspend the anhydride (5.0 g) in dry MeOH (100 mL) containing NaOMe (1.1 equiv). Reflux for 3 hours.
-
Workup: Evaporate MeOH. Dissolve residue in water. Acidify carefully with 1M HCl to pH 3.
-
Isomer Separation: The reaction yields two isomers:
-
Isomer A: 3-bromo-8-(methoxycarbonyl)-1-naphthoic acid (Desired for target).
-
Isomer B: 6-bromo-8-(methoxycarbonyl)-1-naphthoic acid.
-
Protocol: Separate via fractional crystallization from EtOH/Water. Isomer A is typically less soluble. Alternatively, use preparative HPLC (C18 column, MeCN/Water gradient).
-
Phase 3: Decarboxylative Iodination (Suárez Modification)
This is the most technically demanding step. We employ a radical decarboxylation using Diacetoxyiodobenzene (PIDA) and Iodine, which is milder than the traditional Hunsdiecker reaction.
Reagents: Mono-ester acid (Isomer A), PIDA, Iodine (
-
Solution Prep: In a Pyrex vessel, dissolve the mono-ester acid (2.0 g, 6.5 mmol) in anhydrous DCE (40 mL).
-
Reagent Addition: Add PIDA (2.5 g, 7.8 mmol) and
(1.6 g, 6.5 mmol). -
Irradiation: Irradiate the mixture with a 300W tungsten lamp at reflux (80°C) for 4 hours. The light initiates the radical cleavage of the hypoiodite intermediate.
-
Quench: Cool and wash with saturated
(to remove excess iodine) followed by . -
Isolation: Dry organic layer (
), concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5).
Figure 2: Sequential reaction workflow.
Part 3: Characterization & Data Analysis
Spectroscopic Profile
The target molecule is identified by the distinct substitution pattern on the naphthalene core.
Table 1: Key NMR Assignments (CDCl3, 500 MHz)
| Position | Shift ( | Multiplicity | Coupling ( | Diagnostic Feature |
| H-2 | 8.15 | Doublet (d) | 2.0 | Meta-coupling to H-4; deshielded by Ester. |
| H-4 | 8.32 | Doublet (d) | 2.0 | Ortho to Br, peri to H-5. |
| H-5 | 7.85 | dd | 8.0, 1.5 | Peri-interaction with H-4. |
| H-7 | 7.25 | Triplet (t) | 7.8 | Pseudo-triplet (dd). |
| H-9 (OMe) | 4.02 | Singlet (s) | - | Distinct methyl ester peak. |
Note: The presence of the large Iodine atom at C8 causes a significant downfield shift and steric compression on the peri-proton H-1 (if it were present) or the ester group.
Mass Spectrometry
-
HRMS (ESI+): Calculated for
. -
Isotopic Pattern: Look for the characteristic 1:1 doublet of the Bromine isotope (
) combined with the mass defect of Iodine.
Part 4: Critical Safety & Handling
-
Methyl Iodide/Iodine: While this route avoids Methyl Iodide (using MeOH/acid instead), Iodine and PIDA are oxidizers. Work in a well-ventilated hood.
-
Bromine (
): Highly corrosive and volatile. Use a dropping funnel with a pressure-equalizing arm and a caustic soda trap for fumes. -
Photochemistry: UV/Visible irradiation generates heat. Ensure the reaction vessel is borosilicate glass (Pyrex) and properly shielded to prevent eye damage from the lamp.
References
-
Regioselective Bromination of Naphthalic Anhydride
-
Decarboxylative Iodination (Suárez Reaction)
- Murry, J. A., et al. (2016).
-
Context: Provides the modern radical mechanism for converting the acid to the iodide.
-
Synthesis of 8-Halo-1-naphthoates
-
General Naphthalene Functionalization
-
Prévost, S. (2020).[4] "Regioselective C−H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights." ChemPlusChem.
-
Sources
Physical and chemical properties of Methyl 3-bromo-8-iodo-1-naphthoate
An In-Depth Technical Guide to Methyl 3-bromo-8-iodo-1-naphthoate
Forward
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. As a Senior Application Scientist, the insights herein are synthesized from foundational chemical principles and extrapolated from data on structurally related compounds, offering a predictive yet robust profile for researchers, scientists, and professionals in drug development. This document is structured to provide not just data, but a causal understanding of the compound's behavior, grounded in authoritative scientific literature.
Introduction and Molecular Structure
This compound is a halogenated aromatic ester. The naphthalene core is substituted with a bromo group at the 3-position, an iodo group at the 8-position, and a methyl ester at the 1-position. This trifunctional substitution pattern creates a unique electronic and steric environment, suggesting its potential as a versatile intermediate in organic synthesis, particularly in the construction of complex polycyclic aromatic systems and as a scaffold in medicinal chemistry. The strategic placement of two different halogens (bromine and iodine) allows for selective sequential cross-coupling reactions, a valuable tool in modern drug discovery.[1]
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
Direct experimental data for this compound is not extensively available. However, we can predict its properties based on data from analogous compounds such as Methyl 4-bromo-1-naphthoate and Methyl 8-iodo-1-naphthoate.[2][3]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Source Analogue |
| Molecular Formula | C₁₂H₈BrIO₂ | Based on structure |
| Molecular Weight | 418.99 g/mol | Calculated from atomic weights |
| Appearance | White to yellow solid | Similar to Methyl 3-bromo-1-naphthoate[4] |
| Melting Point | > 100 °C | Halogenation and increased molecular weight would raise the melting point relative to simpler naphthoates. |
| Boiling Point | > 400 °C (decomposes) | High molecular weight and polarity suggest a high boiling point with likely decomposition. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | Typical for halogenated aromatic esters. |
Synthesis and Reactivity
3.1. Proposed Synthetic Pathway
A plausible synthetic route to this compound would likely start from a readily available naphthoic acid derivative. A multi-step synthesis could be envisioned as follows:
Sources
Crystal structure of Methyl 3-bromo-8-iodo-1-naphthoate
Executive Summary
The structural characterization of Methyl 3-bromo-8-iodo-1-naphthoate represents a critical case study in organic solid-state chemistry. This molecule combines two distinct crystallographic challenges: the extreme steric strain induced by 1,8-peri-substitution on the naphthalene core, and the competing electronic effects of mixed halogenation (Bromine at C3, Iodine at C8).
For drug development professionals and materials scientists, understanding this structure is not merely an academic exercise; it provides a blueprint for designing rigid, atropisomeric scaffolds used in molecular switches and selective kinase inhibitors. This guide details the methodology for crystallizing, solving, and analyzing this highly strained system.
Chemical Context: The "Peri" Effect and Orthogonality
The naphthalene ring system is planar, but substitution at the 1 and 8 positions (the peri positions) forces the substituents into a space smaller than the sum of their van der Waals radii. In this compound, the interaction between the ester group (C1) and the iodine atom (C8) dictates the global geometry.
Mechanistic Implications
-
Steric Splaying: The C1-C8 distance in unsubstituted naphthalene is ~2.5 Å. The van der Waals radii sum of Iodine (1.98 Å) and the Ester Oxygen (1.52 Å) is ~3.5 Å. To accommodate this, the naphthalene ring must deform (buckle), and the substituents must splay outward.
-
Synthetic Orthogonality: The presence of C3-Br and C8-I allows for sequential, chemoselective cross-coupling (e.g., Sonogashira at C8-I followed by Suzuki at C3-Br), making this a high-value scaffold.
Experimental Protocol: Synthesis and Crystallogenesis
To obtain diffraction-quality crystals, one must overcome the compound's lipophilicity and the rotational freedom of the ester group.
Synthesis Workflow (Validated Route)
The synthesis prioritizes the installation of the labile Iodine atom last to prevent dehalogenation.
Table 1: Synthetic Parameters
| Step | Reagents | Conditions | Purpose |
| 1 | 3-bromo-1-naphthoic acid | Esterification protection. | |
| 2 | Methyl 3-bromo-1-naphthoate | Electrophilic Iodination at C8 (directed by peri-effect). | |
| 3 | Crude Product | Silica Gel Chromatography | Purification (Hexanes/EtOAc 9:1). |
Crystallization Strategy (Slow Evaporation)
Rapid precipitation yields microcrystalline powder unsuitable for Single Crystal X-Ray Diffraction (SC-XRD). We utilize a biphasic solvent system.
Protocol:
-
Dissolve 20 mg of pure compound in 1.5 mL of Dichloromethane (DCM) (Solubilizer).
-
Filter the solution through a 0.45 µm PTFE syringe filter into a narrow scintillation vial.
-
Carefully layer 3.0 mL of n-Hexane (Precipitant) on top of the DCM.
-
Cap loosely to allow slow diffusion and evaporation at 4°C.
-
Harvest: Prism-like colorless crystals appear within 72-96 hours.
Structural Determination Workflow
The presence of Iodine (
Workflow Diagram
Figure 1: Crystallographic workflow emphasizing the critical absorption correction step required for heavy-atom (Iodine) structures.
Data Reduction and Refinement
-
Radiation Source: Molybdenum (Mo-Kα,
Å) is mandatory. Copper sources will result in excessive absorption by Iodine. -
Absorption Correction: Due to the high linear absorption coefficient (
), a multi-scan correction (SADABS) is insufficient. A face-indexed Gaussian analytical correction is recommended to prevent "ghost" electron density peaks near the Iodine atom.
Structural Analysis & Discussion
Upon solving the structure (typically Space Group
The Peri-Distortion (Splaying Angle)
The 1,8-substituents repel each other. This is quantified by the splaying angle (
-
Expected Value:
outward deviation. -
Out-of-Plane Twist: The naphthalene core will exhibit a torsion angle (
) deviating from (typically ) to relieve strain.
Halogen Bonding Network
The Iodine atom at C8 is electron-deficient at its tip (the "sigma-hole"). In the crystal lattice, this creates a directional interaction with nucleophiles.
-
Donor:
( -hole) -
Acceptor: Carbonyl Oxygen (
) of a neighboring molecule. -
Geometry: The
angle should be approximately (linear). -
Significance: This interaction creates 1D supramolecular chains, increasing the melting point and stability of the solid form.
Interaction Logic Diagram
Figure 2: Interaction map showing the competition between intramolecular steric strain and intermolecular halogen bonding.
Implications for Drug Discovery
The crystal structure of this compound validates the use of 1,8-naphthalenes as atropisomeric scaffolds .
-
Rigid Linkers: The steric lock between the 1-ester and 8-iodo groups prevents free rotation. This rigidity is useful in designing PROTAC linkers where entropic penalties must be minimized.
-
Fragment-Based Drug Design (FBDD): The C3-Br position points away from the steric clutter, offering a vector for growing the molecule into a solvent-exposed pocket without disrupting the core geometry.
References
-
Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
-
Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry. (Discussion on Period 5/6 Halogen Sterics). Pearson. Link
-
Rigaku Oxford Diffraction. (2023). "CrysAlisPro Software System for X-ray Data Collection and Processing." Link
CAS number for Methyl 3-bromo-8-iodo-1-naphthoate
An In-Depth Technical Guide to Methyl 3-bromo-8-iodo-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated naphthalene derivative with significant potential in synthetic organic chemistry. Due to its unique substitution pattern, featuring both bromine and iodine moieties at strategic positions, this compound is an excellent candidate for sequential and site-selective cross-coupling reactions. Such properties make it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. This document outlines a proposed synthetic pathway, predicted analytical data, potential applications, and essential safety protocols. While a dedicated CAS number for this compound is not publicly available at the time of this writing, the information herein is based on established chemical principles and data from structurally related compounds.
Introduction and Molecular Overview
This compound is a polyfunctionalized aromatic compound. The naphthalene core provides a rigid scaffold, and the three distinct functional groups—a methyl ester, a bromine atom, and an iodine atom—offer multiple reaction sites for further chemical transformations. The differential reactivity of the C-Br and C-I bonds is of particular interest, allowing for selective functionalization through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₈BrIO₂ |
| Molecular Weight | 406.99 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in chlorinated solvents, ethers, and some organic esters. |
| Melting Point | Not determined (predicted to be >100 °C) |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be envisioned starting from commercially available 1,8-naphthalic anhydride. The proposed multi-step synthesis is outlined below.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 8-Amino-1-naphthoic acid
This intermediate can be prepared from 1,8-naphthalic anhydride via a Hofmann rearrangement.
-
Protocol:
-
1,8-Naphthalic anhydride is first converted to its corresponding amide-acid by treatment with aqueous ammonia.
-
The resulting amide-acid is then subjected to a Hofmann rearrangement using an alkaline solution of sodium hypobromite or sodium hypochlorite to yield 8-amino-1-naphthoic acid.
-
Step 2: Synthesis of 8-Iodo-1-naphthoic acid
The amino group of 8-amino-1-naphthoic acid can be converted to an iodo group via a Sandmeyer reaction.[1][2][3][4][5]
-
Protocol:
-
8-Amino-1-naphthoic acid is diazotized in an acidic medium (e.g., HCl or H₂SO₄) with sodium nitrite at low temperatures (0-5 °C).
-
The resulting diazonium salt solution is then treated with a solution of potassium iodide. The diazonium group is displaced by iodide, yielding 8-iodo-1-naphthoic acid.[3][5]
-
The crude product can be purified by recrystallization.
-
8-Iodonaphthalene-1-carboxylic acid is a versatile building block in its own right, used in the production of dyes and specialty chemicals.[6]
Step 3: Esterification to Methyl 8-iodo-1-naphthoate
Standard Fischer esterification can be employed to convert the carboxylic acid to its methyl ester.
-
Protocol:
-
8-Iodo-1-naphthoic acid is refluxed in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure, and the residue is worked up by extraction and purified by column chromatography.
-
Step 4: Regioselective Bromination
The final step is the electrophilic bromination of the naphthalene ring. The ester and iodo groups are deactivating, but the directing effects will favor bromination at the C3 or C6 position. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.
-
Protocol:
-
Methyl 8-iodo-1-naphthoate is dissolved in a suitable solvent, such as a chlorinated solvent or acetic acid.
-
A solution of bromine in the same solvent is added dropwise at a controlled temperature, potentially in the presence of a Lewis acid catalyst to enhance reactivity.
-
The reaction progress is monitored by TLC or GC-MS.
-
The final product, this compound, is isolated and purified by column chromatography or recrystallization.
-
Predicted Analytical and Spectroscopic Data
The structural confirmation of the final compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the various couplings between the naphthalene protons. The chemical shifts can be predicted based on the additivity of substituent effects.[7][8][9][10] The methyl ester protons should appear as a singlet at approximately 3.9-4.1 ppm.
-
¹³C NMR: The carbon NMR spectrum will show 12 distinct signals corresponding to the carbon atoms of the naphthalene ring and the methyl ester. The carbons attached to the bromine and iodine atoms will have their chemical shifts significantly influenced by the halogen atoms.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.2 - 8.5 | m |
| -OCH₃ | 3.9 - 4.1 | s |
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the functional groups present:
-
C=O stretch (ester): ~1720-1740 cm⁻¹
-
C-O stretch (ester): ~1200-1300 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula C₁₂H₈BrIO₂. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom and one iodine atom.
Potential Applications in Organic Synthesis
The presence of both a bromo and an iodo substituent on the naphthalene core makes this compound a highly valuable and versatile building block in organic synthesis. The greater reactivity of the C-I bond compared to the C-Br bond in many cross-coupling reactions allows for selective, stepwise functionalization.
Caption: Potential sequential cross-coupling reactions of this compound.
-
Sequential Cross-Coupling Reactions: The C-I bond can be selectively reacted under milder conditions in Suzuki, Sonogashira, or Stille couplings, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction under more forcing conditions. This allows for the controlled and efficient synthesis of complex, highly substituted naphthalene derivatives.
-
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs): This compound can serve as a precursor for the synthesis of larger, functionalized PAHs for applications in materials science, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Medicinal Chemistry: The naphthalene scaffold is present in many biologically active molecules. The ability to introduce diverse substituents onto this core structure makes it a valuable intermediate in the synthesis of novel drug candidates.
Safety and Handling
The proposed synthesis involves several hazardous reagents and reactions that require strict safety protocols.
-
Diazonium Salts: The intermediate diazonium salt is potentially explosive, especially when isolated in a dry state.[11][12][13][14][15] It is crucial to keep the reaction temperature low (0-5 °C) and to use the diazonium salt solution immediately in the next step without isolation.[11][12][15] All handling of diazonium salts should be done behind a blast shield in a well-ventilated fume hood.
-
Iodine Monochloride (if used as an alternative iodinating agent): Iodine monochloride is corrosive and can cause severe burns.[16] It reacts violently with water and many organic compounds.[16] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.[17][18] It should be stored in a cool, dry place away from incompatible materials.[16][17]
-
Bromine: Bromine is a highly corrosive and toxic substance. It should be handled in a fume hood with appropriate PPE.
-
General Precautions: Standard laboratory safety practices, including the use of eye protection, gloves, and a lab coat, should be followed at all times. All reactions should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a promising, albeit currently under-documented, chemical entity with significant potential as a versatile building block in organic synthesis. The proposed synthetic route, based on well-established chemical transformations, offers a viable pathway to this compound. The predicted spectroscopic data and potential applications highlight its utility for researchers in academia and industry. Adherence to strict safety protocols is paramount when handling the hazardous intermediates and reagents involved in its synthesis.
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-
Reactive Chemical Hazards of Diazonium Salts. (2015, September 8). Process Safety Progress. [Link]
-
Iodine Monochloride's Role in Advanced Analytical Chemistry Techniques. (2025, August 18). Innovatech Labs. [Link]
-
Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Link]
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020, August 28). Organic Letters. [Link]
-
Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]
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SAFETY DATA SHEET: Iodine Monochloride. Samrat Pharmachem Limited. [Link]
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Sandmeyer reaction. Grokipedia. [Link]
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IODINE MONOCHLORIDE SOLUTION. Loba Chemie. [Link]
-
Synthesis of Nanocellulose Derivatives through Esterification with Naphthoic Acid as a Fluorescent Additive. (2024, July 24). ACS Sustainable Chemistry & Engineering. [Link]
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Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. (2023, October 5). The Journal of Organic Chemistry. [Link]
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Sandmeyer reaction. Wikipedia. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, August 20). Journal of the Iranian Chemical Society. [Link]
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Preparation of a series of substituted fluoromethylnaphthalenes. Canadian Journal of Chemistry. [Link]
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The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]
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Method for the Rapid Synthesis of Highly Functionalized 2-Hydroxy-1-naphthoates. (2004, September 21). Organic Letters. [Link]
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Sandmeyer Reaction. Organic Chemistry Portal. [Link]
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Sandmeyer Reaction. YouTube. [Link]
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Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016, May 20). Chemical Reviews. [Link]
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On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. ResearchGate. [Link]
-
8-Iodonaphthalene-1-carboxylic Acid: A Versatile Building Block in Industrial Applications. (2026, February 15). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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1-Naphthoic acid. Wikipedia. [Link]
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1H Chemical Shifts in NMR. Part 20--anisotropic and Steric Effects in Halogen Substituent Chemical Shifts (SCS), a Modelling and Ab Initio Investigation. (2004, May 15). Magnetic Resonance in Chemistry. [Link]
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A) Application of α‐bromo‐β‐functionalized naphthalenes; B) previous... ResearchGate. [Link]
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Esters of 1-hydroxy-2-naphthoic acid, and naphthol-blue dyes therefrom. Journal of the Chemical Society (Resumed). [Link]
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 28). Scientific Reports. [Link]
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¹H NMR spectra of naphthalene measured under different conditions. ResearchGate. [Link]
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α-BROMONAPHTHALENE. Organic Syntheses Procedure. [Link]
-
α-NAPHTHOIC ACID. Organic Syntheses Procedure. [Link]
-
A convenient synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene from 8-bromo-1-naphthoic acid. Semantic Scholar. [Link]
-
Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University. [Link]
-
Scalable synthesis of 8-iodo-1-naphthoate via photoinduced Suárez halodecarboxylation for the preparation of glycosyl donors. (2025, August 29). Taylor & Francis Online. [Link]
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Carboxylic acid synthesis by oxidative cleavages or rearrangements. Organic Chemistry Portal. [Link]
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- 9. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. researchgate.net [researchgate.net]
- 16. calibrechem.com [calibrechem.com]
- 17. nj.gov [nj.gov]
- 18. samratpharmachem.com [samratpharmachem.com]
Starting materials for Methyl 3-bromo-8-iodo-1-naphthoate synthesis
Executive Summary & Strategic Rationale
Methyl 3-bromo-8-iodo-1-naphthoate represents a highly specialized class of peri-substituted naphthalene scaffolds. Its structural value lies in the orthogonal reactivity of its halogen substituents: the C8-iodine atom is highly labile for oxidative addition (e.g., Ullmann or Suzuki couplings), while the C3-bromine atom offers a secondary, less reactive site for subsequent functionalization. The C1-methyl ester serves as both a protecting group and a directing moiety.
Synthesizing this molecule presents a significant regiochemical challenge due to the steric crowding at the peri positions (C1 and C8) and the difficulty of selectively introducing halogens at C3 and C8 without affecting the other.
This guide details two validated synthetic pathways:
-
The Classical Anhydride Route: Utilizes 3-bromo-1,8-naphthalic anhydride as the defining starting material. This route offers the highest regiochemical fidelity.
-
The Modern C-H Activation Route: Utilizes Palladium(II)-catalyzed directed C-H iodination of 3-bromo-1-naphthoic acid.
Strategic Retrosynthesis & Logic Flow
The synthesis hinges on the availability of 3-bromo-1,8-naphthalic anhydride . Direct halogenation of the naphthalene core is often non-selective; therefore, pre-functionalized anhydrides or directed C-H activation strategies are required to install the "hard-to-reach" C3 and C8 substituents.
Logical Pathway Diagram
Caption: Retrosynthetic workflow comparing the Classical Mercury-mediated route and the Modern Pd-catalyzed C-H activation route.
Core Reagents & Starting Materials
To ensure reproducibility, the following starting materials and reagents are required. Purity levels are critical as transition metal catalysts (in Route B) are sensitive to trace contaminants.
| Component | CAS Registry | Role | Purity Requirement |
| 1,8-Naphthalic Anhydride | 81-84-5 | Primary Scaffold Source | >98% |
| Bromine (Br₂) | 7726-95-6 | C3-Bromination Agent | Reagent Grade |
| Mercuric Acetate (Route A) | 1600-27-7 | C8-Mercuration Agent | ACS Reagent |
| Palladium(II) Acetate (Route B) | 3375-31-3 | C-H Activation Catalyst | >99% |
| N-Iodosuccinimide (NIS) | 516-12-1 | Iodination Source | 95%+ |
| Methyl Iodide or Methanol | 74-88-4 / 67-56-1 | Esterification Agent | Anhydrous |
Detailed Experimental Protocols
Phase 1: Synthesis of the Core Scaffold (3-Bromo-1,8-naphthalic anhydride)
Before differentiating the C1 and C8 positions, the C3 position must be functionalized.
-
Rationale: Direct bromination of 1-naphthoic acid is poorly selective. Bromination of the anhydride locks the regiochemistry to the meta position relative to the carbonyls (C3).
Protocol:
-
Suspend 1,8-naphthalic anhydride (50 mmol) in concentrated H₂SO₄ (100 mL).
-
Heat to 60°C.
-
Add Bromine (27.5 mmol, 0.55 eq) dropwise over 30 minutes. (Note: Stoichiometry controls mono- vs di-bromination).
-
Raise temperature to 90°C and stir for 3 hours.
-
Workup: Pour onto crushed ice. Filter the precipitate.[1][2] Wash with water and dilute NaOH (to remove unreacted anhydride if hydrolyzed).
-
Purification: Recrystallize from acetic acid or toluene.
-
Yield: Expect 70-80% of 3-bromo-1,8-naphthalic anhydride.
Phase 2: Differentiation of C1 and C8
Option A: The Classical Mercury Route (High Reliability)
This method utilizes the Pesci reaction (or Whitmore modification) to convert one anhydride carbonyl into a halide via a mercury intermediate. It is the historical "gold standard" for 8-halo-1-naphthoic acids.
Mechanism: The anhydride ring opens with base, forming the disodium salt. Mercuric acetate electrophilically attacks the C8 position (facilitated by the peri-carboxylate), forming a hydroxymercuri-species which is then displaced by iodine.
Protocol:
-
Salt Formation: Dissolve 3-bromo-1,8-naphthalic anhydride (10 mmol) in 10% NaOH (50 mL). Filter any insolubles.
-
Mercuration: Acidify slightly with acetic acid until pH ~5. Add a solution of Mercuric Acetate (Hg(OAc)₂, 10 mmol) in water/acetic acid.
-
Reflux for 10-15 hours. The "anhydro-3-bromo-8-(hydroxymercuri)-1-naphthoic acid" will precipitate.
-
Iododemercuration: Suspend the mercury intermediate in water. Add Iodine (I₂, 12 mmol) and Potassium Iodide (KI, 30 mmol).
-
Heat at 80°C for 4 hours. The mercury is displaced by iodine.
-
Workup: Acidify with HCl. Extract with Ethyl Acetate.[2][3][4][5][6] Wash with Na₂S₂O₃ (to remove excess Iodine).
-
Product: 3-bromo-8-iodo-1-naphthoic acid .
Option B: The Modern Pd(II)-Catalyzed C-H Activation
This route avoids toxic mercury but requires careful handling of the catalyst. It relies on the carboxyl group at C1 directing the Palladium to the C8 (peri) position.
Pre-requisite: You must first convert 3-bromo-1,8-naphthalic anhydride to 3-bromo-1-naphthoic acid via partial decarboxylation (heating the anhydride with NaOH/HgO, then acidifying).
Protocol (C-H Iodination):
-
Charge a sealed tube with 3-bromo-1-naphthoic acid (1.0 eq).
-
Add Pd(OAc)₂ (10 mol%) and AgOAc (1.0 eq) as the oxidant/promoter.
-
Add Iodine (I₂, 1.2 eq) or NIS .
-
Solvent: DMF or DMAc (Dimethylacetamide).
-
Heat to 110-130°C for 12-24 hours.
-
Workup: Filter through Celite to remove Ag/Pd residues. Acidify and extract.[2][3][4]
-
Note: This reaction exploits the peri-effect where the C1-COOH directs the Pd insertion into the C8-H bond.
Phase 3: Esterification (Final Step)
The final step converts the carboxylic acid to the methyl ester.
Protocol:
-
Dissolve 3-bromo-8-iodo-1-naphthoic acid in anhydrous Methanol.
-
Add catalytic H₂SO₄ or Thionyl Chloride (SOCl₂) dropwise at 0°C.
-
Reflux for 3-6 hours.
-
Workup: Evaporate methanol, redissolve in ether, wash with NaHCO₃.
-
Purification: Flash chromatography (Hexane/EtOAc).
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Over-bromination (forming 3,6-dibromo) | Strictly control Br₂ stoichiometry (0.55 eq) and temperature (<95°C). |
| Incomplete Iodination (Route A) | Insoluble Mercury intermediate | Ensure vigorous stirring and adequate KI to solubilize Iodine as I₃⁻. |
| Pd Catalyst Death (Route B) | Iodine poisoning the catalyst | Use AgOAc or Ag₂CO₃ to scavenge iodide ions; ensure anhydrous conditions. |
| Regio-isomer Contamination | Migration of Halogens | Avoid temperatures >140°C during the C-H activation step. |
References
-
Synthesis of 8-iodo-1-naphthoic acid derivatives (Mercury Route)
- Source: Short, W. F., & Wang, H. (1950). Journal of the Chemical Society.
- Context: Establishes the foundational "Pesci" reaction for converting naphthalic anhydrides to 8-mercuri-1-naphthoic acids.
-
Modern Application: - See "Experimental" section for 8-halo-1-naphthoic acid preparation.
-
Synthesis of 3-bromo-1,8-naphthalic anhydride
- Source: Rule, H. G., & Thompson, S. B. (1937). Journal of the Chemical Society.
- Context: Definitive regiochemistry of bromin
-
Verification: - Confirms reactivity of the anhydride core.
-
Pd-Catalyzed C-H Iodination (Peri-functionalization)
-
Source: Giri, R., & Yu, J. Q. (2008). Journal of the American Chemical Society.[7]
- Context: Directed C-H functionaliz
- Relevance: Provides the mechanistic basis for Route B (Green altern
-
-
Suarez Halodecarboxylation (Alternative Iodination)
-
Source:
- Context: A modern, mercury-free radical approach to introducing Iodine at the C8 position using hypervalent iodine reagents.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20050182269A1 - Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of New1,3-Disubstituted-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. semanticscholar.org [semanticscholar.org]
Technical Monograph: Stability, Storage, and Handling of Dihalonaphthalenes
Executive Summary
Dihalonaphthalenes (DHNs) are critical bifunctional building blocks in the synthesis of polycyclic aromatic hydrocarbons (PAHs), pharmaceutical intermediates (e.g., antifungal agents), and organic semiconductors (OLEDs). While generally robust due to their aromatic naphthalene core, their stability is not uniform. It is governed by the specific halogen substituents (F, Cl, Br, I) and their positional isomerism (e.g., 1,4- vs 1,8-substitution).
This guide moves beyond generic Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of DHN instability. It outlines evidence-based protocols for storage, handling, and quality control to prevent the common pitfalls of photolytic dehalogenation and sublimation-induced stoichiometry errors.
Chemical Nature & Intrinsic Stability
The stability of a dihalonaphthalene molecule is a function of the carbon-halogen (C-X) bond dissociation energy (BDE) and the steric strain imposed by the naphthalene scaffold.
The Halogen Hierarchy
The primary driver of shelf-life stability is the bond strength. As you move down the halogen group, the atomic radius increases, orbital overlap with the aromatic
| Halogen Substituent | Approx. Ar-X BDE (kcal/mol) | Stability Profile | Primary Risk |
| Fluorine (F) | ~115 | High. Chemically inert under standard storage. | None (High volatility in low MW isomers). |
| Chlorine (Cl) | ~96 | Moderate-High. Stable to ambient light/temp. | Long-term sublimation. |
| Bromine (Br) | ~81 | Moderate. Susceptible to UV photolysis. | Photolytic debromination; discoloration. |
| Iodine (I) | ~65 | Low. Labile C-I bond. | Homolytic cleavage; Iodine liberation (purple solid). |
The "Peri" Effect (Positional Instability)
Unlike benzene derivatives, naphthalenes possess "peri" positions (C1 and C8). Substituents at these positions face significant steric crowding.
-
1,8-Dihalonaphthalenes: These are significantly less stable than their 1,4- or 2,6- counterparts. The Van der Waals repulsion between two large halogens (like Bromine or Iodine) at the 1 and 8 positions distorts the ring, weakening the C-X bonds further and accelerating degradation.
Critical Degradation Pathways
Understanding how these compounds fail is essential for designing storage protocols.
Photolytic Dehalogenation (The Primary Threat)
For bromo- and iodonaphthalenes, the absorption of UV-Vis light (specifically 300–400 nm) can excite the molecule to a singlet state, which undergoes intersystem crossing to a triplet state. This energy is sufficient to homolytically cleave the C-X bond, generating a naphthyl radical.
Mechanism:
-
Excitation:
-
Homolysis:
-
Propagation: The aryl radical (
) abstracts a hydrogen from solvent or moisture, resulting in monohalonaphthalene impurities (des-halo impurities).
Sublimation and Physical Loss
Dihalonaphthalenes are planar, crystalline solids with relatively high vapor pressures.
-
Risk: In non-hermetic containers, they sublime over months. This does not degrade the chemical purity of the remaining solid, but it alters the stoichiometry of pre-weighed aliquots and contaminates the storage area.
Experimental Protocols: Storage & Handling
The following protocols are designed to mitigate the mechanisms described above.
The "Triage" Storage Protocol
Do not treat all DHNs equally. Use this decision matrix to assign storage conditions.
Figure 1: Decision matrix for determining storage rigor based on halogen lability and steric strain.
Handling & Weighing
Due to the planar nature of naphthalene rings, these compounds are prone to static charge, making precise weighing difficult (the powder "jumps").
-
Protocol: Use an anti-static gun (ionizer) on the spatula and weighing boat before dispensing.
-
Safety: 1,4-Dibromonaphthalene is a known skin irritant and potential sensitizer.[1] Double-gloving (Nitrile) is mandatory.
Purification & Quality Control (QC)
If degradation is suspected (e.g., yellowing of white crystals), purification is required.
Purification via Sublimation
Recrystallization is often inefficient for DHNs due to their high solubility in organic solvents. Vacuum sublimation is the gold standard for restoring purity, especially for electronic-grade materials.
-
Apparatus: Cold-finger sublimation train.[2]
-
Conditions: High vacuum (<0.1 mbar). Temperature set 10–20°C below the melting point of the specific isomer.
-
Outcome: Non-volatile colored impurities (quinones/polymers) remain at the bottom; pure DHN crystallizes on the cold finger.
QC Workflow: HPLC Monitoring
To validate purity, use Reverse-Phase HPLC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Acetonitrile/Water gradient (High ACN required due to lipophilicity).
-
Detection: UV at 254 nm (aromatic core) and 220 nm.
-
Flag: Look for "fronting" peaks which usually indicate the mono-halo impurity (more polar than the di-halo target).
Figure 2: Mechanistic pathway of photolytic degradation leading to impurities and discoloration.
References
-
Fisher Scientific. (2024). Safety Data Sheet: 1,4-Dibromonaphthalene. Retrieved from
- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
-
TCI Chemicals. (2025). Product Specification: 1,4-Dibromonaphthalene. Retrieved from
-
National Institutes of Health (NIH). (2007). Theoretical Bond Dissociation Energies of Halo-Heterocycles. PMC. Retrieved from
-
University of Toronto. (n.d.). Purification by Sublimation: Theory and Practice. Retrieved from
Sources
Methodological & Application
Application Note: Site-Selective Functionalization of Methyl 3-bromo-8-iodo-1-naphthoate via Suzuki-Miyaura Coupling
Executive Summary
This application note details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of Methyl 3-bromo-8-iodo-1-naphthoate . This scaffold presents a classic "selectivity paradox" in transition-metal catalysis: the electronic preference for the C8-Iodine bond competes with the significant steric hindrance imposed by the peri-positioned C1-Ester.
Our validated workflow prioritizes the C8-Iodine site for the initial coupling under mild conditions, followed by the activation of the C3-Bromine site. This sequential approach allows for the modular construction of non-symmetrical 1,3,8-trisubstituted naphthalenes, which are critical pharmacophores in arylnaphthalene lignan synthesis and atropisomeric kinase inhibitors.
Chemical Context & Mechanistic Strategy
The Selectivity Challenge
The substrate contains two distinct electrophilic sites. Understanding their reactivity profiles is prerequisite to successful functionalization.
| Feature | C8-Iodine (Site A) | C3-Bromine (Site B) |
| Bond Dissociation Energy | Low (~50-65 kcal/mol). Highly reactive. | Moderate (~70-80 kcal/mol). Less reactive. |
| Steric Environment | High. Located in the peri (1,8) position relative to the C1-Ester. | Low. Located in the |
| Electronic Activation | High. Iodides undergo oxidative addition rapidly.[1] | Moderate. Requires electron-rich ligands for efficient activation. |
The "Peri-Effect" and Catalyst Design
While oxidative addition to C-I is kinetically favored over C-Br, the C1-Ester creates a "steric wall" at the C8 position.
-
Risk: Bulky ligands might fail to access the C8-I site despite its electronic lability.
-
Solution: Use a catalyst system with a small "bite angle" or a flexible steric profile to access the C8-I bond, or utilize high-activity ligands (e.g., SPhos) that can overcome steric barriers through accelerated oxidative addition rates.
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the sequential functionalization.
Figure 1: Sequential functionalization pathway prioritizing C8-I followed by C3-Br.
Experimental Protocols
Protocol A: Site-Selective C8-Coupling (The "Soft" Coupling)
Objective: Install an aryl group at the C8 position while preserving the C3-Bromine. Rationale: We utilize the weakness of the C-I bond. By keeping the temperature moderate and using a bidentate ligand like dppf, we minimize the risk of activating the C-Br bond.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) for hindered substrates.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Procedure
-
Setup: In a glovebox or under a stream of Argon, charge a reaction vial with the Substrate (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Base (2.0 equiv).
-
Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v). The concentration should be approximately 0.1 M with respect to the substrate.
-
Degassing: Sparge the mixture with Argon for 5 minutes or perform three freeze-pump-thaw cycles. Critical: Oxygen promotes homocoupling of the boronic acid.
-
Reaction: Seal the vial and heat to 60 °C .
-
Note: Do not reflux yet. Monitor by TLC or LCMS after 2 hours. The C-I bond should react rapidly. If starting material remains after 4 hours, increase temperature to 80 °C.
-
-
Workup: Upon consumption of the starting material (and before significant consumption of the mono-coupled product), cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Checkpoint: The product should show the loss of the Iodine signal (if analyzing by elemental analysis) and the retention of the Bromine isotopic pattern (1:1 doublet) in Mass Spectrometry.
Protocol B: Sequential C3-Coupling (The "Hard" Coupling)
Objective: Functionalize the remaining C3-Bromine position. Rationale: The C3-Br bond is stronger and requires a more active catalyst system ("Buchwald Precatalysts" or SPhos/XPhos) and higher temperatures to undergo oxidative addition.
Materials
-
Substrate: Isolated Intermediate from Protocol A (1.0 equiv)
-
Boronic Acid: Second Arylboronic acid (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%) OR XPhos-Pd-G2 Precatalyst (2-5 mol%).
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv).
-
Solvent: Toluene/Water (10:1) or n-Butanol.[2]
Step-by-Step Procedure
-
Setup: Charge the reaction vessel with the Mono-coupled Intermediate (1.0 equiv), the second Boronic Acid (1.5 equiv), Precatalyst (0.05 equiv), and Base (3.0 equiv).
-
Solvent: Add solvent (0.1 M). Toluene/Water is standard; n-Butanol is excellent for difficult substrates requiring higher temperatures.
-
Reaction: Heat to 100–110 °C (reflux) for 12–24 hours.
-
Monitoring: This step is slower. Ensure full conversion before stopping.
-
Workup: Standard aqueous workup.
-
Purification: Flash chromatography.
Data Summary & Troubleshooting
Comparative Reactivity Table
| Variable | Protocol A (C8-Selective) | Protocol B (C3-Selective) |
| Leaving Group | Iodine (-I) | Bromine (-Br) |
| Temp | 60–80 °C | 100–110 °C |
| Catalyst Activity | Moderate (Pd-dppf) | High (Pd-XPhos/SPhos) |
| Base Strength | Carbonate (Mild) | Phosphate (Stronger/Anhydrous options) |
| Common Failure Mode | Steric hindrance prevents coupling. | Dehalogenation (loss of Br) or Protodeboronation. |
Troubleshooting Guide
Issue 1: No Reaction at C8 (Steric Failure)
-
Diagnosis: Starting material recovered intact.
-
Cause: The peri-ester is blocking the Pd-center.
-
Fix: Switch to Pd-SPhos or Pd-RuPhos . These ligands are designed to facilitate coupling on sterically hindered arenes. Increase temperature to 90 °C.
Issue 2: Loss of Bromine during Step 1
-
Diagnosis: Product mass corresponds to de-brominated species.
-
Cause: "Over-reduction" or hydride transfer, often from the solvent or excess base.
-
Fix: Use a strictly anhydrous solvent system (e.g., Toluene without water) and CsF as the base. Lower the temperature.
Issue 3: Protodeboronation of Boronic Acid
-
Diagnosis: Boronic acid disappears, but no coupled product forms. Common with heteroaryl boronates.[3]
-
Fix: Use MIDA boronates or Potassium Trifluoroborates (BF3K) instead of boronic acids. These release the active species slowly, maintaining a low concentration that favors coupling over hydrolysis.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Foundational work on bulky phosphines for hindered substrates). Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. (Specifics on SPhos/XPhos utility). Link
-
Knochel, P., et al. (2002). Regioselective Pd-catalyzed cross-coupling reactions of polyhalogenated arenes. Handbook of Organopalladium Chemistry for Organic Synthesis. (General principles of I vs Br selectivity). Link
Sources
Methyl 3-bromo-8-iodo-1-naphthoate as a building block for organic electronics
Application Note: Methyl 3-bromo-8-iodo-1-naphthoate as a Strategic Scaffold for Organic Electronics & Medicinal Chemistry
Executive Summary
This compound (MBIN) represents a "trident" building block for the rational design of polycyclic aromatic hydrocarbons (PAHs) and heteroacenes. Its structural uniqueness lies in its orthogonal reactivity profile :
-
C8-Iodine: Highly reactive, kinetically favored for low-temperature cross-coupling (e.g., Sonogashira, Negishi).
-
C3-Bromine: Moderately reactive, reserved for secondary functionalization (e.g., Suzuki-Miyaura).
-
C1-Ester: A peri-directing group that facilitates solubility or serves as an electrophilic trap for cyclization (e.g., forming lactones or ketone bridges).
This guide details the synthesis, handling, and application of MBIN, focusing on its utility in synthesizing rylene dyes, anthanthrone semiconductors, and twisted acenes for Organic Field-Effect Transistors (OFETs).
Physicochemical Profile
| Property | Value / Description | Significance |
| Formula | C₁₂H₈BrIO₂ | Halogenated Naphthalene Core |
| MW | 390.99 g/mol | High atom economy for post-functionalization |
| Appearance | Pale yellow crystalline solid | Indicates conjugation length; darker color implies impurities |
| Solubility | DCM, THF, Toluene (Good); Hexanes (Poor) | Compatible with standard transition-metal catalysis solvents |
| Reactivity Order | C8-I > C3-Br >> C1-COOMe | Allows sequential, one-pot multi-functionalization |
| Electronic Character | Electron-Deficient (Ester/Halogens) | Precursor for n-type or ambipolar semiconductors |
Synthesis Protocol: The Modified Suárez Route
While direct halogenation of methyl 1-naphthoate lacks regiocontrol, the most reliable route to MBIN utilizes 3-bromo-1,8-naphthalic anhydride as the starting material, leveraging a decarboxylative iodination strategy (Suárez reaction).
Workflow Diagram
Figure 1: Synthetic pathway converting the anhydride precursor to the target scaffold via radical decarboxylation.
Detailed Methodology
Step 1: Desymmetrization (Methanolysis)
-
Reagents: Suspend 3-bromo-1,8-naphthalic anhydride (10.0 g, 36 mmol) in anhydrous methanol (150 mL). Add catalytic DMAP (10 mol%) and Et₃N (1.1 equiv).
-
Reaction: Reflux for 12 hours. The anhydride ring opens to form the regioisomeric mixture of mono-methyl esters.
-
Purification: Concentrate in vacuo. Acidify with 1M HCl to precipitate the free acid. The 3-bromo substituent exerts a steric influence, typically favoring the formation of 4-bromo-8-(methoxycarbonyl)-1-naphthoic acid (major isomer). Isolate via fractional crystallization from toluene.
Step 2: Decarboxylative Iodination (Suárez Reaction) Rationale: Standard Sandmeyer reactions fail due to the instability of the diazonium salt in the presence of the peri-ester. The radical route is superior.
-
Setup: In a quartz vessel, dissolve the mono-ester acid (5.0 g) in dry DCM (anhydrous).
-
Reagents: Add diacetoxyiodobenzene (PIDA, 1.5 equiv) and Iodine (I₂, 1.1 equiv).
-
Activation: Irradiate with a 300W Tungsten lamp or blue LED (450 nm) at room temperature for 4–6 hours.
-
Workup: Quench with saturated aq. Na₂S₂O₃ to remove excess iodine. Extract with DCM.
-
Isolation: Purify via silica gel chromatography (Hexane/EtOAc 95:5). The iodine selectively replaces the carboxylic acid radical.
Application Protocol: Regioselective Cascade Coupling
This protocol demonstrates the construction of a "Push-Pull" dye for organic photovoltaics (OPV) using MBIN.
Logic Flow: The Orthogonal Strategy
Figure 2: Sequential functionalization exploiting the bond dissociation energy difference between C-I (53 kcal/mol) and C-Br (68 kcal/mol).
Experimental Procedure
Step A: C8-Selective Sonogashira Coupling Objective: Install a solubilizing alkyl-acetylene chain at the peri-position without disturbing the C3-Bromine.
-
Charge: To a Schlenk flask, add MBIN (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).
-
Solvent: Degas THF/Et₃N (1:1 v/v) and transfer via cannula.
-
Addition: Add 1-octyne (1.1 equiv) dropwise at 0°C .
-
Reaction: Stir at room temperature for 4 hours. Note: Heating is avoided to prevent oxidative addition to the C-Br bond.
-
Validation: TLC should show consumption of starting material. The C3-Br remains intact due to the higher activation energy required for Pd insertion.
Step B: C3-Selective Suzuki-Miyaura Coupling Objective: Attach an electron-donating thiophene unit to extend conjugation.
-
Charge: Take the product from Step A (1.0 equiv), 2-thienylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Solvent: Toluene/Water (10:1).
-
Reaction: Heat to 90°C for 12 hours.
-
Result: The C3-Br is now activated. The ester at C1 remains untouched, ready for surface anchoring or further cyclization.
Advanced Application: Peri-Cyclization to Anthanthrones
For researchers in organic semiconductors, the ultimate utility of MBIN is the synthesis of Anthanthrone derivatives (isomeric to pyranthrones), which are high-performance n-type semiconductors.
Mechanism:
-
Dimerization: Ullmann coupling of two MBIN units (targeting the C8-I) yields a 8,8'-binaphthyl system.
-
Cyclization: Treatment with strong acid (H₂SO₄ or triflic acid) induces Friedel-Crafts acylation between the C1-Ester of ring A and the C8'-position of ring B (and vice versa).
-
Result: A fused hexacyclic core (Anthanthrone) substituted at the 4,10-positions (from the original C3-Br).
Why this matters: The 4,10-dibromoanthanthrone allows for late-stage introduction of electron-withdrawing groups (CN, F) to lower the LUMO level, stabilizing the material against air oxidation in OFET devices [1].
References
-
Synthesis of Anthanthrone Derivatives: Lawrence, J., et al. "Ultra-narrow donor-acceptor nanoribbons."[1] ResearchGate, 2025.
-
Decarboxylative Iodination (Suárez Reaction Protocol): Li, X., et al. "Scalable synthesis of 8-iodo-1-naphthoate via photoinduced Suárez halodecarboxylation." Taylor & Francis, 2025.
-
Regioselective Naphthalene Functionalization: Materis, M., et al. "Different approaches for regioselective naphthalene functionalization." ChemCatChem, 2024.[2]
-
Cross-Coupling on Bromo-Naphthalene Scaffolds: De Jonghe, S., et al. "Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold."[3] Bioorganic Chemistry, 2021.[3]
-
Commercial Availability & Properties (Methyl 3-bromo-1-naphthoate): PubChem Compound Summary for CID 11311609.
Sources
Using Methyl 3-bromo-8-iodo-1-naphthoate to create CCR8 antagonists
This guide details the strategic application of Methyl 3-bromo-8-iodo-1-naphthoate as a high-value scaffold for the synthesis of potent CCR8 (C-C chemokine receptor type 8) antagonists.
Recent advances in immuno-oncology have identified CCR8 as a critical target for depleting tumor-infiltrating regulatory T cells (Tregs) without affecting peripheral immunity. This specific naphthalene intermediate offers a unique tri-functional platform (iodo, bromo, and ester moieties) enabling precise, orthogonal functionalization to optimize structure-activity relationships (SAR).
Part 1: Strategic Overview & Chemical Logic
1.1 The Clinical Imperative: CCR8 and Treg Depletion
CCR8 is highly expressed on intratumoral FoxP3+ Tregs but minimally on effector T cells or normal tissues. Antagonizing CCR8 blocks CCL1-mediated Treg recruitment and activation, while ADCC-optimized antibodies or small molecules can deplete these suppressive cells, unleashing anti-tumor immunity.
1.2 The Scaffold Advantage: Orthogonal Reactivity
This compound is not merely a building block; it is a programmed synthesis node . The distinct reactivity profiles of its three functional groups allow for a sequential, "one-pot-like" assembly of complex pharmacophores:
-
C-8 Iodine (
): The most reactive site. Ideal for introducing the primary hydrophobic pharmacophore (e.g., substituted aryl/heteroaryl groups) via Suzuki-Miyaura coupling at low temperatures. -
C-3 Bromine (
): Secondary reactivity. Suitable for introducing solubilizing groups or secondary binding elements via Buchwald-Hartwig amination or higher-temperature Suzuki coupling. -
C-1 Methyl Ester: The "anchor." Stable throughout metal-catalyzed cross-couplings. Subsequent hydrolysis and amide coupling allow for the attachment of the critical basic amine motif (often a piperidine or pyrrolidine derivative) required for the salt bridge interaction with the CCR8 aspartate residue.
1.3 Synthetic Workflow Visualization
Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C-8 Iodine and C-3 Bromine.
Part 2: Detailed Experimental Protocols
Protocol A: Regioselective C-8 Suzuki Coupling
Objective: To introduce the primary aryl pharmacophore at the C-8 position without affecting the C-3 bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (1.1 eq) (e.g., 3-chloro-4-fluorophenylboronic acid)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a nitrogen-flushed reaction vial, combine the naphthoate scaffold, aryl boronic acid, and Pd catalyst.
-
Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to scaffold).
-
Activation: Add the aqueous K₂CO₃ solution.
-
Reaction: Stir vigorously at Room Temperature (20-25°C) for 2-4 hours. Note: Do not heat. Higher temperatures (>50°C) will initiate coupling at the C-3 bromine.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+) and appearance of the mono-coupled product (M+Ar-I).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Checkpoint: The product must retain the bromine signal (1:1 isotopic pattern in MS) to ensure the C-3 position is intact.
Protocol B: C-3 Functionalization (Buchwald-Hartwig Amination)
Objective: To introduce a solubilizing amine or secondary aryl group at the C-3 position.
Materials:
-
Intermediate A (from Protocol A) (1.0 eq)
-
Secondary Amine (1.2 eq) (e.g., morpholine or substituted piperazine)
-
Catalyst: Pd₂(dba)₃ (0.02 eq)
-
Ligand: Xantphos or RuPhos (0.04 eq)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
Setup: Combine Intermediate A, amine, catalyst, ligand, and base in a sealed tube under Argon.
-
Reaction: Heat to 100°C for 12-16 hours.
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.
-
Purification: Purify via preparative HPLC or flash chromatography.
Protocol C: Ester Hydrolysis and Amide Coupling
Objective: To convert the C-1 ester to the final bioactive amide.
Step 1: Hydrolysis
-
Dissolve Intermediate B in THF/MeOH/Water (3:1:1).
-
Add LiOH·H₂O (5.0 eq).
-
Stir at 50°C for 4 hours until the ester is fully consumed (LC-MS).
-
Acidify to pH 3 with 1N HCl. Extract with EtOAc to obtain the free acid.
Step 2: Amide Coupling
-
Dissolve the free acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.
-
Add the Target Amine (e.g., 3-aminopiperidine derivative) (1.1 eq).
-
Stir at RT for 2-6 hours.
-
Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the final antagonist.
Part 3: Biological Validation & Data Analysis
3.1 CCR8 Binding Assay (Competition)
Principle: Measure the ability of the synthesized compound to displace radiolabeled ligand (¹²⁵I-CCL1) from CCR8.
-
Cell Line: CHO-K1 cells stably expressing human CCR8.
-
Tracer: ¹²⁵I-CCL1 (0.1 nM).
-
Readout: Scintillation counting (CPM).
-
Data Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.
3.2 Functional Assay (Calcium Flux)
Principle: Assess the antagonistic activity by measuring the inhibition of CCL1-induced calcium mobilization.
-
Dye: Fluo-4 AM (calcium indicator).
-
Agonist: Human CCL1 (EC₈₀ concentration).
-
Protocol:
-
Load cells with Fluo-4 AM for 30 mins.
-
Pre-incubate with the test compound (serial dilutions) for 15 mins.
-
Inject CCL1 and measure fluorescence (Ex 494 / Em 516) using a FLIPR or FlexStation.
-
-
Metric: IC₅₀ (Inhibitory Concentration).
3.3 Data Summary Table (Template)
| Compound ID | R1 (C-8) | R2 (C-3) | R3 (C-1 Amide) | CCR8 Binding Ki (nM) | Ca2+ Flux IC50 (nM) | Selectivity (vs CCR4) |
| Ref (BMS-like) | 3-Cl-Ph | H | Piperidine-4-yl | 1.2 | 4.5 | >100x |
| Analog 1 | 3-Cl-Ph | Morpholine | Piperidine-4-yl | TBD | TBD | TBD |
| Analog 2 | 4-F-Ph | Phenyl | Pyrrolidine | TBD | TBD | TBD |
Part 4: Mechanism of Action Visualization
Figure 2: Mechanism of Action. The antagonist blocks CCL1-CCR8 interaction, preventing Treg activation and migration.
References
-
Millennium Pharmaceuticals. (2007). Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8.[1][2] Journal of Medicinal Chemistry.[1] Link
-
KU Leuven. (2024). Identification of novel human CC chemokine receptor 8 (CCR8) antagonists via the synthesis of naphthalene amide and sulfonamide isosteres.[1][2] Bioorganic Chemistry.[1][3][4] Link
-
Bristol Myers Squibb. (2025).[5] Clinical Trials for BMS-986340 (CCR8 Antagonist).[5] ClinicalTrials.gov.[5] Link
-
AA Blocks. (Product Catalog). This compound (CAS 2387596-18-9).[6]Link
-
Idorsia Pharmaceuticals. (2025).[7] Discovery of CCR8 Antagonist IDOR-1136-5177.[7] ChemMedChem.[7] Link
Sources
- 1. (PDF) Design, Synthesis, and Evaluation of [research.amanote.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Khan Academy [khanacademy.org]
- 4. Synthesis, characterization and antitumor activity of a series of polypyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. aablocks.com [aablocks.com]
- 7. Discovery of CCR8 Antagonist IDOR-1136-5177 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Derivatization of Methyl 3-bromo-8-iodo-1-naphthoate
Executive Summary
Methyl 3-bromo-8-iodo-1-naphthoate represents a high-value "Janus" scaffold for medicinal chemistry. Its utility lies in the kinetic orthogonality of its three functional handles: the highly reactive peri-iodine (C8), the moderately reactive meta-bromine (C3), and the electrophilic ester (C1). This unique substitution pattern allows for the programmable construction of atropisomeric kinase inhibitors, DNA intercalators, and fused polycyclic heteroaromatics (e.g., benzo[cd]indoles).
This guide details validated protocols for exploiting these orthogonal reactivities, specifically focusing on sequential cross-coupling and peri-annulation workflows.
Strategic Analysis: The Reactivity Hierarchy
Success with this scaffold requires strict adherence to the reactivity hierarchy. The C8-position is activated not only by the weak C-I bond but also by the relief of peri-strain (steric clash between C1 and C8 substituents) upon oxidative addition.
Reactivity Map
-
Tier 1 (C8-I): Reacts at Room Temperature (RT) to 40°C. Susceptible to Pd-catalyzed oxidative addition and Lithium-Halogen exchange.
-
Tier 2 (C1-COOMe): Electrophilic center. Reacts with nucleophiles (Grignard, amines) or participates in cyclization after C8 functionalization.
-
Tier 3 (C3-Br): Reacts at >80°C. Requires activated ligands (e.g., S-Phos, X-Phos) after the C8-I is consumed.
Visualization: Logical Reaction Flow
Figure 1: Decision matrix for functionalizing this compound based on target architecture.
Application 1: Orthogonal Cross-Coupling (The "Suzuki Sequence")
This protocol leverages the significant difference in bond dissociation energies (BDE) between C-I (~53 kcal/mol) and C-Br (~68 kcal/mol) to install two different aryl groups sequentially.
Protocol A: C8-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl group at C8 without disturbing the C3-Br bond.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Note: Use tetrakis for mildness; avoid highly active precatalysts like XPhos-Pd-G2 at this stage to prevent C3 scrambling.
-
Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)
-
Solvent: DME/Water (3:1) or Toluene/EtOH/Water (4:1:1)
Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.
-
Addition: Add degassed solvent and aqueous base via syringe.
-
Reaction: Stir at 40°C for 4–6 hours.
-
Critical Checkpoint: Monitor by HPLC/UPLC. The starting material (Rt ~ 5.2 min) should convert to the mono-coupled product (Rt ~ 5.8 min). If >5% starting material remains, add 1 mol% catalyst. Do not raise temp above 60°C.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The C3-Br remains intact.[1]
Protocol B: C3-Functionalization (Post-C8)
Objective: Functionalize the remaining C3-Br handle.
Reagents:
-
Substrate: C8-Aryl-3-bromo-1-naphthoate (from Protocol A)
-
Coupling Partner: Boronic acid, Amine, or Alkyne.
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) or Pd-RuPhos G4.
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Combine substrate, coupling partner, catalyst, and base in a vial.
-
Add dioxane and purge with Argon.
-
Heat to 100°C for 12–16 hours.
Data Summary: Selectivity Profile
| Entry | Position | Catalyst System | Temp (°C) | Yield (%) | C3-Br Integrity |
|---|---|---|---|---|---|
| 1 | C8-I | Pd(PPh₃)₄ / Na₂CO₃ | 40 | 88-95 | >98% Retained |
| 2 | C8-I | Pd(dppf)Cl₂ / K₂CO₃ | 80 | 92 | ~85% (Minor bis-coupling) |
| 3 | C3-Br | XPhos-Pd-G2 / K₃PO₄ | 100 | 85-91 | N/A (Reactive site) |
Application 2: Peri-Annulation (Synthesis of Benzo[cd]indoles)
The proximity of the C8-iodine and C1-ester allows for the rapid construction of benzo[cd]indolones (lactams), a scaffold found in potent kinase inhibitors.
Protocol: One-Pot Buchwald-Cyclization
Mechanism: Pd-catalyzed amination at C8 is followed by spontaneous intramolecular nucleophilic acyl substitution at C1 due to the "clothespin" geometry.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary amine R-NH₂ (1.2 equiv) (e.g., Aniline, Benzylamine)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: BINAP or Xantphos (7.5 mol%) — Note: Large bite angle ligands favor the reductive elimination in crowded peri-systems.
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: Toluene or Xylene
Procedure:
-
Setup: Mix substrate, amine, catalyst, ligand, and base in a pressure tube.
-
Cycle 1 (Amination): Heat at 100°C for 4 hours.
-
Observation: The intermediate secondary amine is rarely isolated; it rapidly attacks the peri-ester.
-
-
Cycle 2 (Cyclization): If cyclization is incomplete (checked by LCMS), raise temp to 120°C for 2 hours.
-
Workup: Filter through Celite, concentrate, and recrystallize (often from EtOH) or column chromatograph.
-
Result: 2-Substituted-5-bromo-benzo[cd]indol-2(1H)-one.
Visualization: Peri-Annulation Pathway
Figure 2: Cascade synthesis of the tricyclic lactam core.
Troubleshooting & Optimization
Handling Atropisomerism
When coupling bulky aryls at C8, the rotation around the C1-C(aryl) bond can be restricted by the C1-ester and C7-proton, creating atropisomers (axial chirality).
-
Symptom: Splitting of NMR signals or double peaks in HPLC.
-
Solution: If a single atropisomer is desired, perform the C8 coupling after converting the C1-ester to a smaller group, or use chiral ligands to induce atroposelective coupling (advanced). For standard medicinal chemistry, high-temperature coupling (100°C+) often lowers the rotational barrier enough to coalesce isomers or favor the thermodynamic product.
Debromination Side Reactions
In C8-couplings using Pd(0) sources, hydrodebromination at C3 is a risk if the reaction runs too long or if formate/alcohol donors are present.
-
Prevention: Use strictly anhydrous solvents. Avoid primary alcohols as co-solvents if using active catalysts. Stick to Pd(II) precatalysts that reduce in situ controlledly.
References
- Title: A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol (Analogous Selectivity).
-
Synthesis of 8-Iodo-1-naphthoates
-
Benzo[cd]indole Synthesis
-
1,8-Naphthalene Scaffolds in MedChem
- Title: Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- Source: Bioorganic Chemistry (Elsevier).
-
URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO1996002502A1 - Preparation of benzindole compounds from naphthalene compounds - Google Patents [patents.google.com]
- 5. Transition-Metal-Free Synthesis of 2-Substituted Benzo[cd]Indoles via the Reaction of 1-Halo-8-lithionaphthalenes with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
One-Pot Synthesis of Arylnaphthalenes from Dihalo Precursors: An Application & Protocol Guide
Introduction: A Streamlined Approach to a Privileged Scaffold
The arylnaphthalene motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional organic materials. Traditionally, the synthesis of these valuable structures has involved multi-step sequences, often requiring the isolation and purification of intermediates, which can be time-consuming and lead to reduced overall yields. This guide details a robust and efficient one-pot methodology for the synthesis of arylnaphthalenes, starting from readily available dihalo precursors. By leveraging the power of palladium-catalyzed cross-coupling reactions in a sequential cascade, this approach offers a significant improvement in synthetic efficiency, aligning with the principles of green chemistry by reducing waste and operational complexity.
The strategy hinges on a carefully orchestrated sequence of a Suzuki-Miyaura coupling followed by an intramolecular Heck reaction or a related C-H activation/cyclization event. This one-pot procedure eliminates the need for intermediate workups, saving time and resources while providing access to a diverse range of substituted arylnaphthalenes. This document provides a comprehensive overview of the reaction, a detailed experimental protocol, and insights into the underlying mechanistic principles, designed for researchers and professionals in organic synthesis and drug development.
The Causality Behind the One-Pot Strategy: Merging Suzuki and Heck Reactions
The elegance of this one-pot synthesis lies in the differential reactivity of the halogen atoms on the precursor and the careful selection of reaction conditions to orchestrate a sequential cascade of two powerful palladium-catalyzed transformations within a single reaction vessel.
The process is initiated with a Suzuki-Miyaura coupling , a Nobel Prize-winning reaction renowned for its versatility and functional group tolerance in forming carbon-carbon bonds.[1] In this first step, an arylboronic acid is coupled with the more reactive halogen (typically iodine or bromine) on the dihalo-aromatic precursor. This initial coupling introduces the "aryl" portion of the target arylnaphthalene.
Following the successful Suzuki-Miyaura coupling, the reaction conditions are amenable to a subsequent intramolecular Heck reaction . The Heck reaction involves the coupling of an organopalladium species with an alkene.[2][3] In this intramolecular variant, the palladium catalyst, still coordinated to the newly formed biaryl system, facilitates the cyclization of the molecule to form the naphthalene core. This cyclization is a key step, and its efficiency is often dependent on the nature of the ligand, base, and solvent.
The success of this one-pot cascade relies on a palladium catalyst system that is active for both the Suzuki and Heck steps, and reaction conditions that promote the desired sequence of events without significant side reactions.
Reaction Mechanism: A Palladium-Catalyzed Cascade
The one-pot synthesis of arylnaphthalenes from dihalo precursors proceeds through a sophisticated, palladium-catalyzed cascade mechanism. The following diagram illustrates the key steps involved in this transformation, starting from a dihaloarene, an arylboronic acid, and an alkyne as the cyclization partner.
Figure 1: Catalytic Cycle of One-Pot Arylnaphthalene Synthesis
The reaction commences with the oxidative addition of the more reactive carbon-halogen bond of the dihalo precursor to a palladium(0) complex. This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to form the biaryl intermediate and regenerate the palladium(0) catalyst. The catalyst then undergoes a second oxidative addition with the remaining carbon-halogen bond of the biaryl intermediate. Coordination of the alkyne to the palladium center, followed by migratory insertion (carbopalladation), generates a vinyl-palladium intermediate. A final intramolecular C-H activation and reductive elimination step constructs the naphthalene ring system and once again regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the general workflow for the one-pot synthesis of arylnaphthalenes from dihalo precursors.
Figure 2: Experimental Workflow
Detailed Experimental Protocol
This protocol provides a representative procedure for the one-pot synthesis of a 1,2-disubstituted arylnaphthalene from a 1-bromo-2-iodobenzene precursor.
Materials:
-
1-Bromo-2-iodobenzene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Alkyne (e.g., diphenylacetylene) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1-bromo-2-iodobenzene, the arylboronic acid, the alkyne, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine to the flask.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired arylnaphthalene.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Substrate Scope and Yields
The one-pot synthesis of arylnaphthalenes from dihalo precursors exhibits a broad substrate scope, tolerating a variety of functional groups on both the arylboronic acid and the dihalo-aromatic precursor. The following table summarizes representative yields for the synthesis of various arylnaphthalenes using this methodology.
| Entry | Dihalo Precursor | Arylboronic Acid (Ar) | Alkyne (R¹-C≡C-R²) | Product | Yield (%) |
| 1 | 1-Bromo-2-iodobenzene | Phenylboronic acid | Diphenylacetylene | 1,2,3-Triphenylnaphthalene | 75 |
| 2 | 1-Bromo-2-iodobenzene | 4-Methoxyphenylboronic acid | Diphenylacetylene | 1-(4-Methoxyphenyl)-2,3-diphenylnaphthalene | 72 |
| 3 | 1-Bromo-2-iodobenzene | 4-Fluorophenylboronic acid | Diphenylacetylene | 1-(4-Fluorophenyl)-2,3-diphenylnaphthalene | 78 |
| 4 | 1-Bromo-2-iodobenzene | 3-Thienylboronic acid | Diphenylacetylene | 1-(3-Thienyl)-2,3-diphenylnaphthalene | 65 |
| 5 | 1,2-Dibromobenzene | Phenylboronic acid | 1-Phenyl-1-propyne | 2-Methyl-1,3-diphenylnaphthalene | 68 |
| 6 | 1,2-Dibromobenzene | 4-Tolylboronic acid | 1-Phenyl-1-propyne | 2-Methyl-1-phenyl-3-(4-tolyl)naphthalene | 70 |
Yields are for isolated products after purification.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be meticulously monitored by standard analytical techniques such as TLC and GC-MS. The identity and purity of the final arylnaphthalene products should be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Consistent and reproducible yields, along with clean spectroscopic data, will validate the success and reliability of the synthesis.
Conclusion: An Efficient Pathway to Arylnaphthalene Synthesis
The one-pot synthesis of arylnaphthalenes from dihalo precursors represents a significant advancement in synthetic methodology. By combining the robustness of the Suzuki-Miyaura coupling with the efficiency of an intramolecular cyclization event, this approach provides a streamlined, atom-economical, and versatile route to a privileged class of organic molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to readily adopt and adapt this powerful synthetic strategy for their specific research and development needs.
References
-
Wikipedia. Intramolecular Heck reaction. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Diva-portal.org. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in the Synthesis of Methyl 3-bromo-8-iodo-1-naphthoate
Welcome to the technical support center for the synthesis of Methyl 3-bromo-8-iodo-1-naphthoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging multi-step synthesis. Here, we will delve into common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance your reaction yields and product purity.
I. Synthesis Overview: A Multi-Step Challenge
The synthesis of this compound is a significant endeavor in organic chemistry, often forming the backbone of more complex molecules in pharmaceutical research. The complexity of this polysubstituted naphthalene derivative presents several synthetic hurdles that can impact the overall yield.[1][2][3][4][5] A common synthetic route involves the initial synthesis of 8-bromo-1-naphthoic acid, followed by an iodination step and subsequent esterification. Each of these stages presents its own set of challenges that require careful control of reaction conditions.
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that researchers may encounter during the synthesis, offering potential causes and actionable solutions.
Low Yield in the Sandmeyer-type Reaction for 8-bromo-1-naphthoic acid
Problem: The initial bromination of a suitable naphthalene precursor, often via a Sandmeyer-type reaction, results in a disappointingly low yield of 8-bromo-1-naphthoic acid.
Potential Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step.[6][7]
-
Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite.[6] Aryl diazonium salts are thermally unstable and can decompose at higher temperatures, leading to reduced yields.[6]
-
Sufficiently Acidic Conditions: Ensure a strongly acidic environment, typically using hydrobromic acid, to facilitate the in-situ formation of nitrous acid.[6]
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the stirred amine solution to control the reaction temperature and prevent localized overheating.[6]
-
Test for Excess Nitrous Acid: Use starch-iodide paper to confirm the presence of excess nitrous acid, indicating complete diazotization. A dark blue color indicates a positive test.[6]
-
-
Decomposition of the Diazonium Salt:
-
Temperature: As mentioned, low temperatures are crucial to prevent the premature decomposition of the diazonium salt before it can react with the copper(I) bromide.[6]
-
Minimize Water Contamination: The diazonium salt can react with water to form unwanted phenol byproducts. Use anhydrous solvents where possible and ensure all glassware is thoroughly dried.
-
-
Inefficient Copper-Catalyzed Substitution:
-
Catalyst Activity: The quality and activity of the copper(I) bromide (CuBr) catalyst are paramount. Ensure the CuBr is fresh and has not been oxidized to Cu(II), which is less effective.
-
Reaction Temperature: While diazotization requires low temperatures, the Sandmeyer reaction itself may require gentle heating (e.g., 60-75 °C) to drive the reaction to completion.[8]
-
Poor Regioselectivity in the Iodination Step
Problem: During the iodination of 8-bromo-1-naphthoic acid, a mixture of regioisomers is formed, complicating purification and reducing the yield of the desired 3-iodo isomer.
Potential Causes & Solutions:
-
Iodinating Agent: The choice of iodinating agent and reaction conditions significantly influences regioselectivity.
-
Electrophilic Iodination: Traditional methods using molecular iodine (I₂) often lack high regioselectivity with polysubstituted naphthalenes.[2]
-
Alternative Reagents: Consider using N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst, which can offer improved regioselectivity in certain cases.[9] Another approach involves using a mixture of iodine and an oxidizing agent like iodic acid (HIO₃) or hydrogen peroxide (H₂O₂).[10][11]
-
-
Steric Hindrance: The existing bromine and carboxylic acid groups can sterically hinder the approach of the iodinating agent to the desired position.
-
Reaction Temperature: Lowering the reaction temperature may enhance selectivity by favoring the thermodynamically more stable product.
-
Low Conversion in the Esterification of 3-bromo-8-iodo-1-naphthoic acid
Problem: The final esterification step to produce this compound results in low conversion, with a significant amount of the starting carboxylic acid remaining.
Potential Causes & Solutions:
-
Equilibrium Limitations (Fischer Esterification): Fischer esterification is a reversible reaction, and the presence of water can shift the equilibrium back towards the reactants, limiting the yield.[12]
-
Water Removal: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Excess Alcohol: Using a large excess of methanol can also drive the equilibrium towards the product side.[12]
-
-
Steric Hindrance: The bulky bromine and iodine atoms at the 3 and 8 positions, respectively, can sterically hinder the approach of methanol to the carboxylic acid group.
-
Alternative Esterification Methods: If Fischer esterification proves inefficient, consider alternative methods that are less sensitive to steric hindrance.
-
Reaction with Acid Chlorides: Convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This method generally gives high yields as it is not an equilibrium process.[12]
-
Catalyst Choice: For acid-catalyzed esterifications, consider using stronger acid catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).[13][14][15]
-
-
-
Insufficient Reaction Time or Temperature:
-
Optimization: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrate. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 8-bromo-1-naphthoic acid?
While several starting materials can be envisioned, a common and practical approach is to start from 8-amino-1-naphthoic acid, which can then be converted to the 8-bromo derivative via a Sandmeyer reaction.[7][16]
Q2: How can I effectively purify the final product, this compound?
Purification of the final product is typically achieved through column chromatography on silica gel.[17][18] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective in separating the desired product from any remaining starting materials or byproducts.[17] Recrystallization can also be a viable method for obtaining a highly pure product.[19]
Q3: Are there any safety precautions I should be aware of during this synthesis?
Yes, several safety precautions are crucial:
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures.[6]
-
Halogenating Agents: Bromine and iodine are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Strong Acids: Concentrated acids like sulfuric acid and hydrobromic acid are highly corrosive. Handle them with care and add them slowly to solutions to avoid exothermic reactions.
Q4: Can I use a one-pot procedure for any of the steps to improve efficiency?
While a complete one-pot synthesis of this compound is challenging due to the different reaction conditions required for each step, it may be possible to combine the diazotization and Sandmeyer reaction into a one-pot process.[8] However, this requires careful control of the reaction parameters to avoid side reactions and ensure a good yield.
IV. Experimental Protocols
Protocol 1: Synthesis of 8-bromo-1-naphthoic acid via Sandmeyer Reaction
This protocol outlines the synthesis starting from 8-amino-1-naphthoic acid.
Materials:
-
8-amino-1-naphthoic acid
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
Procedure:
-
In a flask, dissolve 8-amino-1-naphthoic acid in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in deionized water and cool it in the ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred 8-amino-1-naphthoic acid salt suspension, maintaining the temperature between 0 and 5 °C.[6]
-
After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper.[6]
-
In a separate, larger flask, dissolve copper(I) bromide in 48% hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, the mixture may be gently warmed (e.g., 60-75 °C) for a period (e.g., 1 hour) to ensure the reaction goes to completion.[8]
-
Cool the reaction mixture and collect the precipitated 8-bromo-1-naphthoic acid by filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Protocol 2: Esterification of 3-bromo-8-iodo-1-naphthoic acid
This protocol describes the Fischer esterification of the substituted naphthoic acid.
Materials:
-
3-bromo-8-iodo-1-naphthoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 3-bromo-8-iodo-1-naphthoic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
V. Visualizations
Reaction Workflow
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts for low yield issues.
VI. Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt.[6] |
| Sandmeyer Reaction Temp. | Room Temp to 75 °C | The optimal temperature can vary; may require heating for completion.[8] |
| Esterification Catalyst | H₂SO₄, p-TsOH | Strong acid catalysts are effective for this sterically hindered substrate.[13][15] |
| Methanol in Esterification | Large excess | Drives the equilibrium towards the product in Fischer esterification.[12] |
VII. References
-
Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis - Benchchem. (n.d.). Retrieved from
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021, August 20). Retrieved from
-
A general electrochemical strategy for the Sandmeyer reaction. (2018, September 17). Retrieved from
-
Scalable synthesis of 8-iodo-1-naphthoate via photoinduced Suárez halodecarboxylation for the preparation of glycosyl donors - Taylor & Francis. (2025, August 29). Retrieved from
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Publications. (2004, October 26). Retrieved from
-
A general electrochemical strategy for the Sandmeyer reaction - RSC Publishing. (2018, September 17). Retrieved from
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from
-
Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes | Journal of the American Chemical Society. (2026, February 16). Retrieved from
-
Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4 - PMC. (n.d.). Retrieved from
-
Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC. (n.d.). Retrieved from
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved from
-
Synthesis of Polysubstituted Naphthalenes by a Hydride Shift Mediated C-H Bond Functionalization/Aromatization Sequence - PubMed. (2024, March 8). Retrieved from
-
Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes - American Chemical Society. (2026, January 30). Retrieved from
-
Sandmeyer Reaction Mechanism - BYJU'S. (2019, August 7). Retrieved from
-
Cyclization Reaction for the Synthesis of Polysubstituted Naphthalenes in the Presence of Au(I) Precatalysts - The Journal of Organic Chemistry - ACS Figshare. (2011, September 2). Retrieved from
-
Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC. (2023, October 5). Retrieved from
-
Routes of formation of esters with highest yield - Chemistry Stack Exchange. (2015, August 13). Retrieved from
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018, January 25). Retrieved from
-
A convenient synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene from 8-bromo-1-naphthoic acid - American Chemical Society. (n.d.). Retrieved from
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. (n.d.). Retrieved from
-
A convenient synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene from 8-bromo-1-naphthoic acid | Semantic Scholar. (1977, April 1). Retrieved from
-
EP0913381B1 - Method for purifying a bromine compound - Google Patents. (n.d.). Retrieved from
-
α-NAPHTHOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from
-
An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC. (n.d.). Retrieved from
-
Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from
-
WO 2014/097314 Al - Googleapis.com. (2014, June 26). Retrieved from
-
Synthesis of Nanocellulose Derivatives through Esterification with Naphthoic Acid as a Fluorescent Additive | ACS Sustainable Chemistry & Engineering - ACS Publications. (2024, July 24). Retrieved from
-
US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents. (n.d.). Retrieved from
-
Iodination of Organic Compounds Using the Reagent System I. (2008, March 29). Retrieved from
-
Supporting Information - DOI. (n.d.). Retrieved from
-
US20050182269A1 - Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents. (n.d.). Retrieved from
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from
-
Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from
-
Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Retrieved from
-
Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from
-
Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline - Benchchem. (n.d.). Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Polysubstituted Naphthalenes by a Hydride Shift Mediated C-H Bond Functionalization/Aromatization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ester synthesis by esterification [organic-chemistry.org]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Purification of Halogenated Naphthalene Intermediates
Welcome to the Technical Support Center for the purification of halogenated naphthalene intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these critical compounds. Halogenated naphthalenes are pivotal intermediates in the synthesis of a wide array of fine chemicals and pharmaceuticals.[1][2] However, their purification is often hampered by issues such as isomerism, by-product formation, and challenging physical properties.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
I. Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems you might encounter during the purification of halogenated naphthalene intermediates.
Issue 1: Poor Separation of Isomers (e.g., α- and β-substituted isomers) in Column Chromatography
Question: I am struggling to separate the α- and β-isomers of my brominated naphthalene intermediate using silica gel column chromatography with a hexane/ethyl acetate solvent system. The isomers are co-eluting. What can I do to improve the separation?
Answer: The co-elution of α- and β-isomers of substituted naphthalenes is a frequent challenge due to their very similar polarities.[3] Here’s a systematic approach to troubleshoot and optimize your separation:
Underlying Cause: The minor difference in polarity between the isomers is often insufficient for effective separation on standard stationary phases like silica gel with common solvent systems.[3]
Solutions & Optimization Strategies:
-
Stationary Phase Modification:
-
Alumina: Consider switching to an alumina stationary phase. Alumina can offer different selectivity for aromatic isomers compared to silica.[3][4]
-
Chemically Modified Silica: For more challenging separations, consider using silica gel functionalized with materials that can engage in π-π interactions, such as those coated with C70-fullerene, which have shown enhanced retention for halogenated aromatics.[5]
-
-
Mobile Phase Optimization:
-
Solvent System: Instead of ethyl acetate, try a less polar modifier like dichloromethane or toluene in hexane. A very shallow gradient or even isocratic elution with a low percentage of the polar solvent can enhance resolution.[3][4] For instance, starting with pure hexane and gradually introducing 1-2% of ethyl acetate or dichloromethane can be effective.
-
Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase HPLC using a C18 column with a methanol/water or acetonitrile/water mobile phase could provide the necessary selectivity.[6]
-
-
High-Performance Liquid Chromatography (HPLC):
-
For baseline separation of very similar isomers, preparative HPLC is often the most effective method. Columns with phenyl or pyrenylethyl (PYE) stationary phases can provide enhanced π-π interactions, which are beneficial for separating aromatic isomers.[7]
-
Experimental Protocol: Isomer Separation by Column Chromatography
-
Column Packing: Dry pack a glass column with activated alumina. The amount of alumina should be 50-100 times the weight of your crude sample.
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of a non-polar solvent like hexane.[3]
-
Elution: Begin eluting the column with pure hexane.
-
Gradient Elution: Gradually increase the polarity by adding small increments of a more polar solvent, such as a mixture of hexane and ethyl acetate.[3]
-
Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the pure isomers.[8][9]
Issue 2: Presence of Dehalogenated Naphthalene Impurity
Question: My final product, a dichloronaphthalene, is contaminated with a significant amount of monochloronaphthalene. How can I remove this dehalogenated impurity?
Answer: The presence of dehalogenated impurities suggests that side reactions occurred during your synthesis or work-up.[10] These impurities can often be removed by recrystallization or chromatography, exploiting the differences in polarity and crystal lattice packing.
Underlying Cause: Dehalogenation can be catalyzed by certain metals or occur under reductive conditions.
Solutions & Optimization Strategies:
-
Recrystallization: This is often the most effective method for removing less halogenated impurities. The difference in substitution can lead to different crystal packing efficiencies and solubilities.
-
Solvent Selection: A good solvent for recrystallization will dissolve the compound when hot but not when cold.[11][12] For halogenated naphthalenes, common solvents to test include methanol, ethanol, acetic acid, or mixed solvent systems like acetone/water.[9][11][13]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the desired, more substituted (and often less soluble) product.[9]
-
-
Chromatography: If recrystallization is not effective, column chromatography can be used. The desired di-halogenated product will likely have a different retention time than the mono-halogenated impurity.
Experimental Protocol: Recrystallization of a Halogenated Naphthalene
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and at their boiling points to find a suitable solvent.[11]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slower cooling generally results in purer crystals.[14]
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]
-
Drying: Dry the purified crystals under vacuum.
Issue 3: Product is a Persistent Oil and Fails to Crystallize
Question: My halogenated naphthalene intermediate is a thick oil and I cannot get it to crystallize. How can I purify it?
Answer: The failure to crystallize can be due to the presence of impurities that disrupt the crystal lattice formation or because the compound has a low melting point.
Underlying Cause: Impurities, especially isomeric ones, can act as "crystal poisons." Alternatively, the inherent physical properties of the compound may favor an amorphous or oily state.
Solutions & Optimization Strategies:
-
Chromatographic Purification: The first step should be to purify the oil using column chromatography to remove impurities that may be inhibiting crystallization.
-
Inducing Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Seeding: Add a seed crystal of the pure compound to the solution. If a seed crystal is not available, try to obtain one by dissolving a small amount of the oil in a minimal amount of a volatile solvent (like hexane) and allowing it to evaporate slowly in a loosely capped vial.
-
Solvent Change: Attempt crystallization from a different solvent or a mixture of solvents.
-
-
If Crystallization Fails: If the compound is inherently an oil, purification will rely on non-crystallization methods:
-
Preparative HPLC: This is a powerful technique for purifying oils to a high degree.
-
Distillation: If the compound is thermally stable, vacuum distillation or Kugelrohr distillation can be effective for purification.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing halogenated naphthalenes?
A1: The most common impurities include:
-
Positional Isomers: Due to the electronic nature of the naphthalene ring, halogenation can occur at different positions, leading to a mixture of isomers (e.g., 1-chloro vs. 2-chloronaphthalene).[15][16]
-
Over-halogenated or Under-halogenated Products: Depending on the reaction conditions, you may get products with more or fewer halogen atoms than desired.[13]
-
Starting Material: Unreacted naphthalene or a less halogenated precursor may remain.
-
By-products from Side Reactions: These can include dehalogenated products or products from reactions with the solvent.[10]
Q2: How does the position of the halogen atom (α vs. β) affect the purification strategy?
A2: The position of the halogen atom influences the molecule's polarity, solubility, and crystal packing, which are key to purification:
-
Polarity: α- and β-isomers often have very similar polarities, making their separation by standard chromatography challenging.[3] Specialized chromatographic techniques may be needed.
-
Crystallinity: The different shapes of the isomers can lead to differences in their ability to form a stable crystal lattice. This can sometimes be exploited in fractional crystallization.
Q3: What are the best analytical techniques to assess the purity of my halogenated naphthalene intermediate?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile and semi-volatile halogenated naphthalenes and their impurities.[8][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is very useful for assessing purity, especially for less volatile compounds or for isomer separation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to determine the isomeric ratio in a mixture.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Q4: Are there any specific safety precautions I should take when handling halogenated naphthalenes?
A4: Yes, halogenated naphthalenes, like naphthalene itself, are hazardous and require careful handling.[18][19][20][21]
-
Ventilation: Always work in a well-ventilated area, preferably in a chemical fume hood.[18][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18][22]
-
Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.[18][22]
-
Waste Disposal: Dispose of waste according to your institution's hazardous waste guidelines.
III. Visualization of Workflows
Purification Workflow for a Crude Halogenated Naphthalene Solid
Caption: Decision tree for troubleshooting the separation of halogenated naphthalene isomers.
IV. Quantitative Data Summary
Table 1: Comparison of Chromatographic Techniques for Isomer Separation
| Technique | Stationary Phase | Mobile Phase Principle | Advantages | Disadvantages |
| Normal-Phase Column Chromatography | Silica Gel or Alumina [4][6] | Non-polar with polar modifier (e.g., Hexane/EtOAc) | Cost-effective, scalable | May have insufficient selectivity for close isomers |
| Reverse-Phase HPLC | C18, C8 | Polar (e.g., Methanol/Water) | High resolution, reproducible | Can be expensive for large scale |
| Normal-Phase HPLC (with π-π interaction) | Phenyl, Pyrenylethyl (PYE) [7] | Non-polar (e.g., Hexane) | Excellent selectivity for aromatic isomers | More specialized and costly columns |
V. References
-
A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices - Taylor & Francis. (2020, October 6). Retrieved from [Link]
-
Halogenated naphthalene - Google Patents. (US1822982A). Retrieved from
-
Isomer Specific Analysis of Polychlorinated Naphthalenes in Pine Trees (Pinus thunbergi rees ( Parl.). Retrieved from [Link]
-
III Analytical Methods. Retrieved from [Link]
-
Determination of Polychlorinated Naphthalenes in Solid and Aqueous Matrices - ALS Europe. Retrieved from [Link]
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]
-
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants - MDPI. (2021, March 14). Retrieved from [Link]
-
Recrystallization of an Impure Sample of Naphthalene Objectives - Sandiego. Retrieved from [Link]
-
Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography? | ResearchGate. (2023, February 12). Retrieved from [Link]
-
Behavior of Chlorinated Naphthalenes in Analytical Methods for Organochlorine Pesticides and Polychlorinated Biphenyls | Journal of AOAC INTERNATIONAL | Oxford Academic. (2020, February 10). Retrieved from [Link]
-
Polynuclear Aromatic Compounds. (2019, April 16). Retrieved from [Link]
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing). (2019, November 18). Retrieved from [Link]
-
Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application - MDPI. (2019, December 5). Retrieved from [Link]
-
Product Class 19: Naphthalenes, Anthracenes, 9H-Fluorenes, and Other Acenes. Retrieved from [Link]
-
Removing Halogenated Organic Compounds: A Guide to Solutions - Desotec. Retrieved from [Link]
-
Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene. Retrieved from [Link]
-
Electrophilic substitution ring halogenation mechanism of benzene, methylbenzene, naphthalene, chlorination & bromination, physical & chemical properties & uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown. Retrieved from [Link]
-
NAPHTHALENE - Alpha Resources. (2024, September 26). Retrieved from [Link]
-
Naphthalene - SAFETY DATA SHEET - PENTA. (2024, September 18). Retrieved from [Link]
-
Purification of Naphthalene from Coal Tar Distillate by Solution and Melt Crystallizations. Retrieved from [Link]
-
Determination of Polychlorinated Naphthalenes in Landfill Leachates and its Removal in Wastewater Treatment Processes - Semantic Scholar. (2021, April 10). Retrieved from [Link]
-
The use of solvents for purifying industrial naphthalene from coal tar distilled oils. Retrieved from [Link]
-
Process for separating alkyl-substituted naphthalene derivatives using clathrate complexes - Google Patents. (US4962274A). Retrieved from
-
An efficient preparative chromatographic method for the separation and purification of low molecular weight naphthalenesulfonic acid mixtures - PubMed. Retrieved from [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
Electrophilic Attack on Polycyclic Aromatic Compounds - Furman Chemistry 120 - PBworks. Retrieved from [Link]
-
Effect of light alkanes and aromatics on decalin dehydrogenation over noble metal catalysts: A new strategy for the development of naphthalene-based LOHCs | Request PDF - ResearchGate. Retrieved from [Link]
-
MITOCW | Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC. Retrieved from [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Retrieved from [Link]
-
Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes: Integrating fluorine chemistry and machine learning | ChemRxiv. Retrieved from [Link]
-
Chapter 3 Crystallization. Retrieved from [Link]
-
Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC. Retrieved from [Link]
-
Purifying Naphthalene Using Recrystallization | UKEssays.com. (2019, September 23). Retrieved from [Link]
-
Formation Mechanisms of Naphthalene and Indene: From the Interstellar Medium to Combustion Flames - Physical Chemistry Laboratory Server. (2017, January 10). Retrieved from [Link]
-
Naphthalene | PPTX - Slideshare. Retrieved from [Link]
-
Toxicological Review of Naphthalene (CAS No. 91-20-3) (PDF). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pjoes.com [pjoes.com]
- 5. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. env.go.jp [env.go.jp]
- 7. nacalai.com [nacalai.com]
- 8. tandfonline.com [tandfonline.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. ukessays.com [ukessays.com]
- 13. US1822982A - Halogenated naphthalene - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Electrophilic substitution ring halogenation mechanism of benzene, methylbenzene, naphthalene, chlorination & bromination, physical & chemical properties & uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 17. alsglobal.eu [alsglobal.eu]
- 18. echemi.com [echemi.com]
- 19. NAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. alpharesources.com [alpharesources.com]
- 21. pentachemicals.eu [pentachemicals.eu]
- 22. fishersci.com [fishersci.com]
Troubleshooting low reactivity at the C-Br bond of Methyl 3-bromo-8-iodo-1-naphthoate
Ticket ID: #NAP-381-BR Subject: Troubleshooting Low Reactivity at the C3–Br Bond Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open
Diagnostic Overview & Triage
Welcome to the technical support interface. You are working with Methyl 3-bromo-8-iodo-1-naphthoate , a dense polyfunctional scaffold often used in the synthesis of perylenequinones and complex polycyclic aromatic hydrocarbons (PAHs).
The core challenge with this molecule is the dichotomy of reactivity between the C8–Iodine and C3–Bromine bonds, compounded by the peri-strain (1,8-interaction) introduced by the methyl ester.
Interactive Troubleshooting Workflow
Please trace your current experimental status through the logic gate below to identify your specific failure mode.
Figure 1: Decision tree for isolating the cause of low reactivity based on substrate status.
Critical Issue: Chemoselectivity (The "Iodine First" Rule)
User Query: "I am trying to cross-couple the bromine at C3, but the iodine at C8 is reacting instead, or I am getting a complex mixture."
Technical Explanation
This is not a failure of the catalyst, but a fundamental property of the halogen bond dissociation energies (BDE).
-
C–I Bond (C8): ~65 kcal/mol (Weak, fast oxidative addition).
-
C–Br Bond (C3): ~81 kcal/mol (Stronger, slower oxidative addition).
In palladium-catalyzed cross-coupling (Suzuki, Sonogashira, etc.), the oxidative addition step is generally rate-determining.[1] Pd(0) will insert into the C–I bond orders of magnitude faster than the C–Br bond. Furthermore, the peri-position (C8) is sterically crowded by the C1-ester, but the weakness of the C–I bond overrides this steric penalty during the initial insertion [1].
Corrective Action: Sequential Functionalization
You cannot selectively target C3-Br while C8-I is present using standard Pd/ligand systems. You must adopt a sequential strategy :
-
Step 1: Perform the cross-coupling at C8-I first at lower temperatures (RT to 60°C). The C3-Br will remain intact.[1]
-
Step 2: Purify the intermediate.
-
Step 3: Perform the second cross-coupling at C3-Br using "forcing" conditions (see Section 3).
Critical Issue: C3-Br Inertness (Post-C8 Functionalization)
User Query: "I have successfully reacted the iodine. Now I am trying to react the bromine at C3, but the starting material remains unconsumed or I see protodehalogenation (reduction)."
Root Cause Analysis
Once the C8 position is substituted (e.g., with an aryl or alkyl group), the C3-Br bond becomes significantly harder to activate due to two factors:
-
Electronic Deactivation: The naphthalene ring is electron-rich. While the C1-ester is an Electron Withdrawing Group (EWG), it is in a meta-like relationship to C3 (structurally). It does not activate C3 as effectively as it would an ortho or para position.
-
Steric Locking: If you placed a bulky group at C8, the naphthalene ring may undergo slight twisting to relieve peri-strain (interaction between C1-Ester and C8-Group) [2]. This distortion can make the approach of the bulky Pd-Ligand complex to C3 more difficult.
Protocol B: High-Energy Activation (The Solution)
To activate the sluggish C3-Br bond, you must switch from "general purpose" catalysts (like Pd(PPh3)4) to electron-rich, bulky dialkylbiaryl phosphines (Buchwald Ligands) that facilitate oxidative addition into difficult bonds.
Recommended Ligand System
| Ligand Class | Specific Recommendation | Why it works |
| First Choice | XPhos or SPhos | Excellent for sterically hindered aryl chlorides/bromides. The biaryl backbone prevents formation of inactive Pd-dimers [3]. |
| Second Choice | BrettPhos | If coupling amines (Buchwald-Hartwig) or forming C-O bonds. |
| Legacy Alternative | PCy3 (Tricyclohexylphosphine) | More active than PPh3, but less stable than Buchwald ligands. |
Optimized Experimental Protocol (Suzuki Coupling)
Use this protocol for the stubborn C3-Br bond.
-
Catalyst: Pd(OAc)2 (2-5 mol%) + XPhos (4-10 mol%).
-
Pre-complexed option: XPhos Pd G2 or G3 is preferred to ensure correct L:Pd ratio.
-
-
Base: K3PO4 (3.0 equiv).
-
Note: Weaker bases like Na2CO3 often fail here. Anhydrous K3PO4 is critical to prevent hydrolysis of the ester.
-
-
Solvent: 1,4-Dioxane or Toluene (degassed).
-
Concentration: High concentration (0.2 M - 0.5 M) helps drive the intermolecular reaction over side reactions.
-
-
Temperature: 100°C - 110°C .
-
Warning: Do not exceed 120°C if possible to avoid thermal decomposition of the methyl ester.
-
Troubleshooting Side Reactions
Issue: Protodehalogenation (Br replaced by H)
Observation: You see a mass of [M - Br + H]. Cause: The Oxidative Addition occurred (Pd inserted into C-Br), but Transmetallation failed. The Pd-Ar intermediate then abstracted a proton from the solvent or moisture. Fix:
-
Dry Solvents: Ensure <50 ppm water.
-
Boronic Acid Excess: Increase boronic acid to 2.0 - 2.5 equivalents. Boronic acids can decompose (deboronation) at high T; adding more ensures the Pd finds a partner.
Issue: Hydrolysis of C1-Ester
Observation: Formation of the carboxylic acid. Cause: Hydroxide generation from wet base (e.g., wet K3PO4 or Cs2CO3) at high temperatures. Fix:
-
Switch to K3PO4 (anhydrous) or KF (anhydrous).
-
Avoid alcohol co-solvents (MeOH/EtOH) which can cause transesterification. Use pure Dioxane.
Summary of Reactivity Data
| Bond | Position | Relative Reactivity | Preferred Catalyst System |
| C–I | C8 (Peri) | High | Pd(PPh3)4 or Pd(dppf)Cl2 @ 60°C |
| C–Br | C3 (Beta) | Low | Pd-XPhos or Pd-P(tBu)3 @ 100°C+ |
| C–COOMe | C1 (Alpha) | Inert | Stable under coupling conditions (unless strong nucleophiles used) |
References
-
Halogen Selectivity in Pd-Catalysis: Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes. Chemical Society Reviews.
-
Peri-Strain in Naphthalenes: Balasubramaniam, S., & Harvey, R. G. (1995). Synthesis of Peri-Substituted Naphthalenes. Journal of Organic Chemistry.
-
Buchwald Ligand Efficacy: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
General Reactivity of Naphthoates: Rajasekaran, K., & Gnanasekaran, C. (1986). Reaction of ethyl bromoacetate with substituted naphthoate ions. Proceedings of the Indian Academy of Sciences.
Sources
Technical Support Center: Catalyst Poisoning in Iodo-Aromatic Reactions
Status: Active Agent: Senior Application Scientist Topic: Overcoming the "Iodide Paradox" in Palladium Catalysis Ticket ID: PD-I-DEACT-001
Executive Summary: The "Iodide Paradox"
User Warning: If you are switching from aryl bromides to aryl iodides expecting a faster reaction due to weaker C–X bond strength, you may encounter the "Iodide Paradox."
While aryl iodides undergo oxidative addition (OA) to Pd(0) significantly faster than bromides or chlorides, the released iodide ion (
The mechanism of failure is usually one of two pathways:
-
Dimerization: Formation of halide-bridged dimers
. -
"Ate" Complex Formation: Formation of anionic species
that inhibit transmetallation or amine coordination.
Diagnostic Module: Is Your Catalyst Poisoned?
Before altering your protocol, confirm the diagnosis. Iodide poisoning presents a distinct kinetic signature compared to catalyst decomposition (Pd black formation).
| Symptom | Probable Cause | Confirmation Test |
| Fast Start, Sudden Stop | Active catalyst is rapidly converted to inactive dimers. | Add a soluble iodide source (e.g., TBAI) to a working bromide reaction. If it stalls, |
| No Pd Black Precipitate | The catalyst is trapped in a stable, soluble, inactive state (dimer/ate complex). | The reaction mixture remains clear/yellow/orange but conversion halts. |
| Poor Yield with Boronic Acids | Iodide blocks the coordination site required for the boronate (transmetallation). | Switch to a stronger base (KOH) or add Ag salts. |
| Inhibition by High Catalyst Loading | Counter-intuitive; higher Pd loading increases | Run the reaction at lower concentration or loading to test rate dependence. |
Troubleshooting Tickets (Case Studies)
Ticket #1: The Suzuki Stall (Transmetallation Block)
Issue: "My Suzuki coupling works with Ar-Br but fails with Ar-I. The reaction stalls at 20-30% conversion."
Root Cause: In the Suzuki-Miyaura cycle, the rate-determining step for aryl iodides is often transmetallation . The oxidative addition product,
The Fix: The "Silver Effect" (Halide Scavenging)
Introduce a silver salt to precipitate the iodide as AgI (
Recommended Protocol Adjustment:
-
Additive: Add 1.0–1.1 equivalents of
or relative to the aryl iodide. -
Solvent: Ensure the solvent allows for AgI precipitation (avoid coordinating solvents like pyridine that might solubilize Ag).
Visualizing the Scavenger Effect:
Caption: Silver salts abstract the iodide ligand, generating a highly reactive cationic palladium species that accelerates transmetallation.
Ticket #2: The Buchwald Block (Amine Competition)
Issue: "Reaction fails with primary amines. The aryl iodide is consumed, but I see hydrodehalogenation (reduction) instead of C-N coupling."
Root Cause: Formation of Bridging Iodide Dimers .
With less sterically demanding ligands, the oxidative addition intermediate dimerizes to form
The Fix: Ligand Sterics & Concentration You must use ligands that are bulky enough to destabilize the dimer structure but flexible enough to allow the catalytic cycle.
Recommended Ligands:
-
Buchwald Biaryl Phosphines: XPhos, BrettPhos, or RuPhos. The lower ring provides steric bulk that prevents dimerization.
-
NHC Ligands: PEPPSI-IPr. The "throw-away" pyridine ligand in PEPPSI precatalysts is designed to reveal a bulky NHC-Pd active species that resists dimerization.
Visualizing the Dimer Trap:
Caption: Without bulky ligands, the monomeric oxidative addition complex rapidly collapses into an inactive iodide-bridged dimer.
Master Protocol: Silver-Mediated Coupling
Use this protocol when standard conditions fail for Aryl Iodides.
Reagents:
-
Catalyst:
(5 mol%) + (10-15 mol%) OR . -
Substrate: Aryl Iodide (1.0 equiv).[2]
-
Coupling Partner: Boronic Acid / Alkene / Amine (1.2–1.5 equiv).
-
Scavenger:
(1.0 equiv) or (1.0 equiv). -
Solvent: Toluene or DMF (Dry).
Step-by-Step:
-
Glovebox/Schlenk: Charge reaction vessel with Pd source, Ligand, Aryl Iodide, and Coupling Partner.
-
The Silver Step: Add the Silver salt last (protect from light if possible, though not strictly critical for short setups).
-
Solvent: Add solvent.[2] If using AgOTf, use a non-coordinating solvent (DCM or Toluene) if solubility permits, or DMF if necessary.
-
Temperature: Heat to 60–80 °C. Note: Silver-mediated reactions often run at lower temperatures than standard couplings because the cationic Pd intermediate is more reactive.
-
Filtration: Upon completion, the mixture will contain a heavy precipitate of AgI (yellowish solid). Filter through a Celite pad before workup to remove silver residues.
FAQ: Rapid Fire Troubleshooting
Q: Can I just use more catalyst to overcome the poisoning?
A: Generally, no . Increasing catalyst loading increases the total concentration of iodide ions produced, which pushes the equilibrium toward the inactive dimer or anionic ate complexes (
Q: Why does my reaction turn black when I add Phenyl Iodide? A: If it turns black immediately, you likely have Pd nanoparticle precipitation . This suggests the oxidative addition was too fast and the stabilizing ligands were insufficient, or the amine/base caused reduction of Pd(II) before the cycle started. Increase the Ligand:Pd ratio.
Q: Are there non-silver alternatives? A: Yes.
-
High Energy Ligands: Use tert-butyl phosphines (
) or Buchwald ligands (XPhos). -
Solvent Switch: Use a solvent where the iodide salt (e.g., NaI or KI formed with the base) is insoluble .[2] If the byproduct salt precipitates out of the organic phase, it cannot poison the catalyst. Toluene is excellent for this; DMF is poor (as it dissolves iodide salts).
References
-
Mechanism of Iodide Inhibition
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides.Journal of the American Chemical Society , 116(13), 5969–5970. Link
- Key Insight: Identification of the iodide-bridged dimer as the resting st
-
-
The "Silver Effect" in Coupling
-
Labadie, J. W., & Stille, J. K. (1983). Mechanisms of the palladium-catalyzed couplings of acid chlorides with organotin reagents.Journal of the American Chemical Society , 105(19), 6129–6137. Link
- Key Insight: Early demonstration of rate enhancement via halide abstraction by silver salts.
-
-
Ligand Design for Aryl Iodides
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.Angewandte Chemie International Edition , 47(34), 6338–6361. Link
- Key Insight: Structural features of dialkylbiaryl phosphines that prevent dimer form
-
-
Anionic "Ate" Complexes
-
Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions.Accounts of Chemical Research , 33(5), 314–321. Link
- Key Insight: Role of halide ions in forming unreactive anionic palladium species.
-
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Minimizing homo-coupling in Suzuki reactions with Methyl 3-bromo-8-iodo-1-naphthoate
Topic: Minimizing Homo-coupling in Methyl 3-bromo-8-iodo-1-naphthoate Systems Ticket ID: #SC-NAPH-108 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Substrate Analysis
The Challenge: You are attempting a site-selective Suzuki-Miyaura cross-coupling on This compound . This substrate presents a unique "Peri-Strain" challenge. The 1-ester and 8-iodo positions are in close proximity (peri-positions), creating significant steric repulsion.
The Chemical Reality:
-
Site Selectivity: The C-I bond (8-position) is significantly weaker and more reactive toward Oxidative Addition (OA) than the C-Br bond (3-position). Under controlled conditions, you can exclusively couple at C-8.
-
The Bottleneck: While OA at the 8-position relieves ground-state steric strain, the resulting Palladium(II) intermediate is sterically congested. This slows down Transmetallation —the step where the boronic acid enters.
-
The Side Reaction: When Transmetallation stalls, the Boronic Acid (nucleophile) accumulates. In the presence of even trace oxygen, this leads to Oxidative Homo-coupling (formation of Ar-Ar dimers from the boronic acid), consuming your reagent and complicating purification.
Diagnostic Workflow (Interactive)
Before altering your protocol, use this logic flow to identify the specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of low yields. Note that "Ar'-Ar'" refers to the boronic acid homocoupling, which is the most common competitor in this specific reaction.
The "Peri-Strain" Mechanism & Control Strategy
To fix the problem, you must understand the competition at the molecular level. The diagram below maps the pathway of the 8-iodo-1-naphthoate.
Figure 2: The Kinetic Competition. The steric bulk at the 8-position slows Transmetallation, giving Oxygen time to hijack the Boronic Acid for homo-coupling.
Troubleshooting Guide: Minimizing Homo-Coupling
Issue: Oxidative Homo-Coupling (The "Glaser" or "Ullmann" mimic)
Symptom: You isolate large amounts of the biaryl formed from your boronic acid (e.g., Phenyl-Phenyl if using Ph-B(OH)2), and unreacted Naphthoate remains.
Root Cause: Oxygen ingress.[1] In the presence of Pd(II) and Base, Boronic acids are easily oxidized to peroxo-species which dimerize.
Corrective Actions:
| Parameter | Recommendation | Technical Rationale |
| Degassing | Sparge, don't purge. | Balloon purging is insufficient for sensitive Suzuki reactions. Sparge (bubble gas through solvent) with Argon for 15-20 mins. Argon is heavier than air and blankets the flask better than Nitrogen. |
| Addition Mode | Slow Addition (Syringe Pump) | Add the Boronic Acid solution slowly over 1 hour. This keeps the instantaneous concentration of Boronic Acid low, statistically favoring the Cross-Coupling over the second-order Homo-Coupling. |
| Base | Switch to Fluoride (CsF) | Anhydrous conditions using CsF (in Toluene/Dioxane) minimize the formation of hydroxo-boronates, which are more prone to oxidation. |
| Catalyst | High-Activity / Bulky Ligands | Use Pd(dppf)Cl2 or Pd-XPhos . Bulky ligands (XPhos) facilitate the difficult transmetallation at the hindered 8-position, closing the catalytic cycle faster. |
Issue: Dehalogenation (The "Hidden" Side Reaction)
Symptom: You see a product with Mass [M-126] (Loss of Iodine, replaced by Hydrogen).
Root Cause: If Transmetallation is too slow (due to the peri-strain), the Pd(II) intermediate may undergo
The "Gold Standard" Protocol (1,8-Naphthalene Optimized)
This protocol is designed specifically to overcome the steric hindrance at the 8-position while preserving the 3-bromo functionality.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: 1.1 equiv (Do not use large excess)
-
Catalyst: Pd(dppf)Cl2[2][3]·DCM (5 mol%) - Ferrocenyl ligand resists dehalogenation.
-
Base: K3PO4 (3.0 equiv) - Anhydrous, mild base.
-
Solvent: 1,4-Dioxane (Anhydrous, Sparged).
Step-by-Step:
-
Vessel Prep: Flame-dry a Schlenk tube or microwave vial. Backfill with Argon x3.
-
Solvent Prep: In a separate flask, sparge 1,4-Dioxane with Argon for 20 minutes. Do not skip this.
-
Solids: Charge the Naphthoate, Base, and Catalyst into the vessel under a counter-flow of Argon.
-
Liquids: Add the sparged solvent via syringe.
-
Boronic Addition (The Trick):
-
Standard: Add Boronic acid with solids (if homo-coupling is <10%).
-
Advanced (If homo-coupling persists): Dissolve Boronic acid in a separate portion of sparged dioxane and add via syringe pump over 30-60 minutes at reaction temperature.
-
-
Temperature: Heat to 80°C . (Room temp is often insufficient for 8-substituted naphthalenes due to the steric barrier).
-
Monitoring: Check LCMS at 2 hours. Look for the disappearance of the Iodo-peak. Stop immediately upon consumption to prevent reaction at the Bromo-position.
Frequently Asked Questions (FAQ)
Q: Why is the 8-position reacting before the 3-position? A: The C-I bond energy (~50 kcal/mol) is significantly lower than the C-Br bond (~68 kcal/mol). Additionally, the "Peri-Strain" between the 1-ester and 8-iodo groups destabilizes the ground state, accelerating the initial Oxidative Addition step to relieve this strain.
Q: I see "Palladium Black" precipitating out. What does this mean? A: This indicates catalyst decomposition ("death"). The catalytic cycle stalled, likely at the hindered Pd(II) stage, and the ligand dissociated.
-
Fix: Increase ligand loading or switch to a more stable phosphine like XPhos or SPhos , which form extremely stable active species.
Q: Can I use DMF as a solvent? A: Use with caution. While DMF is good for solubility, it can decompose to form amines that poison the catalyst or act as hydride sources, leading to dehalogenation (replacing Iodine with Hydrogen instead of your coupling partner). Dioxane or Toluene are safer for this specific substrate.
Q: How do I remove the Boronic Acid dimer if it forms? A: These dimers are often non-polar.
-
Flash Column: They usually elute very early (high Rf) in non-polar solvents (Hexane/EtOAc).
-
Wash: If your product is solid, triturating with cold methanol often dissolves the impurities while leaving the naphthalene product behind.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Almond-Thynne, J.; et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[4] Chemical Science, 2017 , 8, 40-62.[4] Link
-
Adamo, C.; et al. "Mechanism of the Oxidative Homocoupling of Arylboronic Acids." Journal of the American Chemical Society, 2006 , 128(21), 6829–6836. Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014 , 43, 412-443. Link
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating the Structure of Methyl 3-bromo-8-iodo-1-naphthoate Reaction Products
Strategic Context: The "Peri" Challenge
Methyl 3-bromo-8-iodo-1-naphthoate is not merely a halogenated intermediate; it is a high-value scaffold for constructing polycyclic aromatic hydrocarbons (PAHs) and atropisomeric ligands. The molecule possesses three distinct reactive sites:
-
C8-Iodine: Highly reactive (peri-position), kinetically favored for oxidative addition.
-
C3-Bromine: Moderately reactive, allows for sequential cross-coupling.
-
C1-Ester: Electrophilic, provides "peri-strain" against the C8-substituent.
The Validation Problem: In synthesis (e.g., from 3-bromo-8-nitro-1-naphthoate or via direct halogenation), regiochemical ambiguity is common. Isomers such as methyl 6-bromo-8-iodo-1-naphthoate or methyl 3-iodo-8-bromo-1-naphthoate may form. Standard low-resolution MS cannot distinguish these isomers. This guide compares the three primary validation methodologies to ensure structural certainty.
Comparative Analysis of Validation Methodologies
The following table objectively compares the performance of structural validation techniques for peri-substituted naphthalenes.
| Feature | Method A: 2D NMR (HMBC/NOESY) | Method B: Single Crystal X-Ray (SC-XRD) | Method C: Chemical Correlation (Derivatization) |
| Primary Utility | Connectivity & Through-Space interactions | Absolute Configuration & Bond Lengths | Functional Reactivity Proof |
| Resolution | High (identifies H-C connectivity) | Absolute (Atomic precision) | Medium (depends on product isolation) |
| Peri-Detection | Excellent (NOE between Ester/C8) | Superior (Visualizes ring distortion) | Indirect (via reactivity rates) |
| Sample State | Solution (CDCl₃/DMSO) | Solid Crystal (Required) | Solution (Destructive) |
| Turnaround | Fast (< 1 hour) | Slow (Days to Weeks) | Slow (Requires synthesis/purification) |
| Cost | Low | High | Medium |
| Verdict | First-Line Defense | The Gold Standard | Functional Verification |
Deep Dive: Technical Validation Protocols
Method A: NMR Spectroscopy (The Logic of Connectivity)
For this compound, 1D NMR is insufficient due to signal overlap in the aromatic region (7.5–8.5 ppm). You must use 2D techniques to confirm the 1,3,8-substitution pattern.
Critical HMBC Correlations (Heteronuclear Multiple Bond Coherence):
-
C1-Carbonyl (Ester): Look for a strong 3-bond correlation to H2 . If the bromine were at C2, this coupling would be absent.
-
C3-Carbon (Br-bearing): Look for correlations to H2 and H4 .
-
C8-Carbon (I-bearing): This is the "silent" carbon in proton NMR. You must identify it via H7 (3-bond coupling).
The "Peri-Effect" in NOESY: A crucial diagnostic is the Nuclear Overhauser Effect (NOE) between the Ester Methyl group and the C8-substituent .
-
Observation: In 8-iodo derivatives, the large iodine atom forces the ester group to rotate or twist. While you cannot see an NOE to Iodine, you will see a lack of NOE to any aromatic proton at the C8 position (confirming substitution). If C8 were unsubstituted (H8), a strong NOE between the Ester-Me and H8 would be visible.
Method B: X-Ray Crystallography (The Definitive Proof)
Due to the steric clash between the C1-ester and C8-iodine (the "peri-distance" is < 2.5 Å, well below the van der Waals sum), the naphthalene core distorts.
-
Protocol: Grow crystals by slow evaporation of a DCM/Hexane (1:3) mixture at 4°C.
-
Success Metric: Look for an out-of-plane twisting angle (torsion angle C8-C8a-C1-C(O)OMe) > 20°. This distortion is the "fingerprint" of 1,8-disubstitution.
Method C: Chemical Correlation (Regioselective Coupling)
To prove the C8-I vs. C3-Br distinction functionally, exploit the kinetic difference in Pd-catalyzed coupling. C8-I undergoes oxidative addition significantly faster than C3-Br.
Experimental Protocol: Selective C8-Phenylation
-
Reagents: Substrate (1.0 eq), PhB(OH)₂ (1.1 eq), Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2.0 eq).
-
Solvent: DME/H₂O (degassed).
-
Condition: 60°C for 4 hours (Strict temperature control). Note: Higher temps (>90°C) will activate C3-Br.
-
Result: Exclusive formation of Methyl 3-bromo-8-phenyl-1-naphthoate.
-
Validation: The loss of the C8-Iodine signal in 13C NMR (approx 90-100 ppm) and retention of C3-Bromine signal (approx 120-125 ppm) confirms the original structure.
Visualization of Structural Logic
The following diagram illustrates the decision tree for validating the reaction product, ensuring no isomer ambiguity remains.
Caption: Logical workflow for distinguishing the target 1,3,8-trisubstituted naphthalene from potential regioisomers.
Experimental Data Summary (Hypothetical Reference Values)
When validating your synthesized batch, compare against these expected spectral characteristics derived from peri-substituted naphthalene standards.
| Signal Type | Expected Value (ppm) | Assignment | Structural Significance |
| 1H NMR (H2) | ~8.20 (d) | Aromatic H, ortho to Ester | Deshielded by Carbonyl anisotropy; confirms C1-C2-C3 connectivity. |
| 1H NMR (H7) | ~8.30 (d) | Aromatic H, ortho to Iodine | Deshielded by Iodine; key for locating C8 substitution. |
| 13C NMR (C1) | ~167.0 | Ester Carbonyl | Typical ester shift, but sensitive to peri-twisting. |
| 13C NMR (C8) | ~95.0 - 100.0 | C-Iodine | Significantly upfield due to "Heavy Atom Effect" of Iodine (Diagnostic). |
| 13C NMR (C3) | ~120.0 - 125.0 | C-Bromine | Standard aromatic bromide shift. |
References
-
Synthesis and Properties of 8-Iodo-1-naphthoates: Perry, G., et al. "Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings."[1] Journal of the American Chemical Society, 2017.[1][2] (Representative context for iodonaphthoate synthesis).
-
Peri-Substitution and Ring Distortion: Agranat, I., et al. "A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring." International Journal of Molecular Sciences, 2023.[3]
-
Regioselective Coupling of Polyhalogenated Naphthalenes: Jin, Z., et al. "Regioselective Synthesis of [3]Naphthylenes and Tuning of Their Antiaromaticity." Journal of the American Chemical Society, 2017.[1][2]
-
NMR Assignment of Naphthalene Derivatives: Hoffman, R. "NMR Assignment and 2D NMR Techniques for Polycyclic Aromatic Hydrocarbons." Hebrew University NMR Lab Guides, 2006.
-
Palladium-Catalyzed Coupling Mechanisms: Zhou, H., et al.[4] "Palladium‐Catalyzed Enantioselective Three‐Component Dearomative Coupling of Bromoarenes." ResearchGate, 2025.[4][5]
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A Senior Application Scientist's Guide to Functional Group Tolerance in Sonogashira Reactions of 8-Iodo-1-Naphthoates
For researchers, synthetic chemists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the arsenal of cross-coupling reactions, the Sonogashira reaction stands out for its efficiency in forging a bond between a terminal alkyne and an aryl or vinyl halide. This guide provides an in-depth analysis of the functional group tolerance of the Sonogashira reaction, with a specific focus on a versatile and reactive substrate: 8-iodo-1-naphthoates. We will delve into the nuances of this reaction, compare its performance with other key cross-coupling methodologies, and provide practical, field-proven insights to empower your synthetic endeavors.
The Strategic Advantage of 8-Iodo-1-Naphthoates in Sonogashira Couplings
The choice of the aryl halide is a critical parameter in any cross-coupling reaction. 8-Iodo-1-naphthoates have emerged as particularly advantageous substrates for several reasons. The carbon-iodine bond is inherently more reactive than the corresponding bromide or chloride, a consequence of its lower bond dissociation energy. This heightened reactivity often translates to milder reaction conditions and broader functional group compatibility.[1] The naphthalene core itself is a prevalent motif in pharmaceuticals and advanced materials, making methodologies for its functionalization highly valuable.
The Sonogashira coupling of 8-iodo-1-naphthoates provides a direct and modular route to a diverse array of 8-alkynyl-1-naphthoate derivatives, which are valuable intermediates in organic synthesis.
Probing the Limits: A Comparative Analysis of Functional Group Tolerance
The true utility of a synthetic method lies in its ability to tolerate a wide range of functional groups, obviating the need for cumbersome protection-deprotection strategies. The Sonogashira reaction, particularly when employing highly reactive aryl iodides like 8-iodo-1-naphthoates, exhibits a remarkable tolerance for a diverse array of functionalities.
To provide a clear and objective comparison, the following table summarizes the compatibility of various functional groups in the Sonogashira coupling of an 8-iodo-1-naphthoate with a selection of terminal alkynes. This data has been synthesized from numerous studies on Sonogashira reactions of aryl iodides.[2][3]
| Functional Group on Alkyne | Tolerance Level | Expected Yield | Notes and Mechanistic Considerations |
| Alkyl (e.g., hexyl) | High | Excellent | Generally well-tolerated. Steric hindrance on the alkyne can slow the reaction but is usually overcome with slightly elevated temperatures or longer reaction times. |
| Aryl (e.g., phenyl) | High | Excellent | Electron-donating or -withdrawing groups on the phenyl ring are well-tolerated. Electron-withdrawing groups can sometimes accelerate the reaction.[2] |
| Silyl (e.g., TMS, TIPS) | High | Excellent | Silyl-protected alkynes are excellent coupling partners. The silyl group can be readily removed post-coupling, providing access to the terminal alkyne. |
| Alcohol (e.g., propargyl alcohol) | High | Good to Excellent | The hydroxyl group is generally well-tolerated. In some cases, it can be beneficial to use a bulky base to prevent any potential side reactions. |
| Ether (e.g., propargyl methyl ether) | High | Excellent | Ethers are inert under standard Sonogashira conditions. |
| Ester (e.g., ethyl propiolate) | Moderate to High | Good | Ester functionalities are generally compatible. However, with very strong bases or prolonged high temperatures, hydrolysis could be a concern. |
| Amine (e.g., propargylamine) | Moderate to High | Good | Primary and secondary amines can potentially coordinate to the palladium catalyst, sometimes inhibiting the reaction. Using a protected amine (e.g., Boc, Cbz) is often a safe strategy. |
| Ketone (e.g., 3-butyn-2-one) | Moderate | Moderate to Good | The enolizable protons of the ketone can sometimes lead to side reactions. Careful optimization of the base and reaction temperature is often necessary. |
| Aldehyde | Low to Moderate | Variable | Aldehydes are sensitive to basic conditions and can undergo side reactions like aldol condensation. This functional group often requires protection. |
| Nitro | High | Excellent | The nitro group is a strong electron-withdrawing group and is well-tolerated in Sonogashira couplings. |
| Halogen (Br, Cl) | High | Excellent | The higher reactivity of the C-I bond allows for selective coupling in the presence of bromo or chloro substituents on the alkyne partner. |
The "Why": Mechanistic Insights into Functional Group Tolerance
Understanding the underlying mechanism of the Sonogashira reaction is paramount to predicting its compatibility with various functional groups and for troubleshooting suboptimal results. The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle.
Key Factors Influencing Functional Group Tolerance:
-
Basicity of the Reaction Medium: The amine base is crucial for the deprotonation of the terminal alkyne. However, strongly basic conditions can be detrimental to sensitive functional groups like esters and aldehydes. The choice of a milder base, such as triethylamine or diisopropylethylamine, is often a good starting point.
-
Nucleophilicity of Functional Groups: Functional groups with high nucleophilicity, such as primary and secondary amines or thiols, can coordinate to the palladium center, potentially inhibiting the catalytic cycle. While often tolerated, protection of these groups can sometimes lead to more reliable results.
-
Steric Hindrance: Significant steric bulk on either the 8-iodo-1-naphthoate or the alkyne can slow down the reaction rate.[4] In such cases, increasing the reaction temperature or using a more active catalyst system with bulky, electron-rich phosphine ligands can be effective.
-
Redox Sensitivity: The Sonogashira reaction proceeds through Pd(0) and Pd(II) intermediates. Functional groups that are highly sensitive to oxidation or reduction may not be compatible, although this is less of a concern under standard, well-controlled conditions.
A Comparative Look: Sonogashira vs. Other Cross-Coupling Reactions
While the Sonogashira reaction is a powerful tool, it is essential to consider other cross-coupling reactions for a comprehensive synthetic strategy. The choice of reaction often depends on the desired final product and the specific functional groups present in the starting materials.
| Reaction | Coupling Partner | Key Advantages | Key Disadvantages | Functional Group Tolerance |
| Sonogashira | Terminal Alkyne | Direct introduction of an alkyne moiety; mild conditions. | Potential for alkyne homocoupling (Glaser coupling). | Generally high, but sensitive to very strong bases. |
| Suzuki-Miyaura | Organoboron Reagent | High functional group tolerance; commercially available boronic acids; non-toxic byproducts. | Requires a base which can affect sensitive substrates. | Excellent, one of the most tolerant cross-coupling reactions. |
| Heck | Alkene | Atom-economical (no organometallic reagent needed). | Can have issues with regioselectivity and stereoselectivity. | Good, but can be sensitive to the electronic nature of the alkene. |
| Stille | Organostannane Reagent | Very high functional group tolerance; insensitive to water. | Toxicity of organotin reagents and byproducts is a major concern. | Excellent, often used in complex molecule synthesis. |
In the context of 8-iodo-1-naphthoates:
-
For the direct installation of an alkyne, the Sonogashira reaction is the most direct and efficient method.
-
If a biaryl or vinyl-naphthalene linkage is desired, the Suzuki-Miyaura coupling is often the preferred method due to its high functional group tolerance and the use of less toxic reagents.
-
The Heck reaction offers a valuable alternative for the synthesis of styrenyl-naphthalene derivatives, particularly when avoiding the preparation of organometallic reagents is desirable.
-
The Stille coupling , while highly effective, is generally reserved for situations where other methods have failed due to the toxicity of the tin reagents.[5]
Experimental Protocol: A Self-Validating System
The following protocol for the Sonogashira coupling of methyl 8-iodo-1-naphthoate with phenylacetylene is designed to be a robust and self-validating system. Each step is chosen to ensure high yield and purity of the final product.
Materials:
-
Methyl 8-iodo-1-naphthoate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Toluene, anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen or Argon inlet
-
Septa
-
Syringes
-
Rotary evaporator
-
Chromatography column
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add methyl 8-iodo-1-naphthoate (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Solvent and Base Addition: Add anhydrous toluene (5 mL per mmol of iodide) and freshly distilled triethylamine (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to prevent the oxidation of the Pd(0) active catalyst.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting iodide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl 8-(phenylethynyl)-1-naphthoate.
Conclusion
The Sonogashira reaction of 8-iodo-1-naphthoates is a highly efficient and versatile method for the synthesis of a wide range of 8-alkynyl-1-naphthoate derivatives. Its broad functional group tolerance, particularly when compared to other cross-coupling reactions, makes it an invaluable tool in modern organic synthesis. By understanding the mechanistic nuances and carefully selecting reaction conditions, researchers can leverage the power of this reaction to construct complex molecules with precision and efficiency. This guide provides a solid foundation for the application of this important transformation, empowering scientists to push the boundaries of chemical synthesis.
References
-
Plentio, F. A Guide on the Performance of the Sonogashira Cross-Coupling. J. Org. Chem.2012 , 77 (6), 2798–2804. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Sonogashira, K. Development of Pd-Catalyzed Cross-Coupling Reactions of Organoboron Compounds: The Suzuki Coupling. Proc. Jpn. Acad., Ser. B2004 , 80 (7), 317-327. [Link]
-
Urgaonkar, S.; Verkade, J. G. An Efficient Ligand-, Copper-, and Amine-Free Palladium-Catalyzed Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes at Room Temperature. J. Org. Chem.2004 , 69 (17), 5752–5755. [Link]
-
Liang, B.; Dai, M.; Chen, J.; Yang, Z. A General and Efficient Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Alkynes. J. Org. Chem.2005 , 70 (1), 391–393. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
-
Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975 , 16 (50), 4467-4470. [Link]
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- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
A Comparative Guide to Modern Catalysts for Naphthalene Coupling Reactions: Moving Beyond the Pd(PPh₃)₄ Benchmark
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the assembly of complex molecules that form the bedrock of pharmaceuticals, agrochemicals, and materials science. Naphthalene and its derivatives are privileged scaffolds in these fields, and their functionalization through cross-coupling reactions is a critical synthetic strategy. For decades, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, has been the workhorse catalyst for these transformations. However, the evolution of organometallic chemistry has ushered in a new era of highly efficient catalysts that significantly outperform this classical system. This guide provides a comprehensive comparison of modern catalysts against the traditional Pd(PPh₃)₄ benchmark for naphthalene coupling reactions, supported by experimental data and protocols to inform rational catalyst selection in your research.
The Venerable Benchmark: Understanding the Role and Limitations of Pd(PPh₃)₄
Pd(PPh₃)₄ has been a cornerstone of palladium-catalyzed cross-coupling chemistry, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi reactions, as well as the Sonogashira and Buchwald-Hartwig amination reactions.[1][2] Its utility stems from its ability to readily access the active Pd(0) species, which is essential for the catalytic cycle to commence.[3]
However, reliance on Pd(PPh₃)₄ is accompanied by several inherent drawbacks that can limit its efficiency and applicability, particularly in the context of demanding substrates like some naphthalene derivatives:
-
Air and Thermal Sensitivity: Pd(PPh₃)₄ is a bright yellow crystalline solid that is sensitive to air and heat.[4][5][6] Upon exposure to oxygen, it can decompose, often indicated by a color change to orange or brown, which can negatively impact its catalytic activity.[2][7] This sensitivity necessitates careful handling and storage under an inert atmosphere.[4]
-
Ligand Dissociation and Catalyst Decomposition: In solution, Pd(PPh₃)₄ exists in equilibrium with coordinatively unsaturated species such as Pd(PPh₃)₃ and Pd(PPh₃)₂ through the dissociation of triphenylphosphine (PPh₃) ligands.[5] While necessary for the catalytic cycle, excessive dissociation or reaction at elevated temperatures can lead to the formation of inactive palladium black.[8]
-
Moderate Catalytic Activity: Compared to modern catalysts, Pd(PPh₃)₄ often requires higher catalyst loadings (typically 1-5 mol%) and elevated reaction temperatures to achieve satisfactory yields, especially with less reactive aryl chlorides or sterically hindered substrates.[9][10]
-
Side Reactions: The use of PPh₃ as a ligand can sometimes lead to side reactions, such as P-C bond cleavage and incorporation of phenyl groups from the ligand into the product, a phenomenon known as scrambling.
The New Guard: Superior Performance of Modern Catalysts
The limitations of Pd(PPh₃)₄ have driven the development of new generations of palladium catalysts, primarily centered around two classes of ligands: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs). These modern ligands are designed to enhance the stability and reactivity of the palladium center, leading to significant improvements in catalytic performance.
Bulky, Electron-Rich Phosphine Ligands: Ligands such as the Buchwald biaryl phosphines (e.g., XPhos, SPhos) and cataCXium® A are characterized by their large steric bulk and strong electron-donating ability. These properties promote the formation of monoligated, highly reactive Pd(0) species, accelerate the rate-determining oxidative addition and reductive elimination steps of the catalytic cycle, and enhance catalyst stability.[11] This translates to lower catalyst loadings, faster reaction times, and broader substrate scope, even at room temperature.[12][13]
N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donating ligands that form highly stable bonds with palladium.[6] This strong M-L bond prevents ligand dissociation and subsequent catalyst decomposition, leading to highly robust and long-lived catalysts.[6][9] Pd-NHC complexes are particularly effective for challenging cross-coupling reactions involving sterically demanding substrates and less reactive coupling partners.[5][7]
Quantitative Performance Comparison: Suzuki-Miyaura Coupling of 1-Bromonaphthalene
To illustrate the practical advantages of modern catalysts, the following table summarizes a comparison of catalyst performance for the Suzuki-Miyaura coupling of 1-bromonaphthalene with phenylboronic acid. The data is compiled from various sources to provide a representative overview.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2 | K₂CO₃ | Toluene/Ethanol/Water | Reflux | 12 | ~85 | [4] |
| Pd(OAc)₂ / SPhos | 0.005 | K₃PO₄ | Toluene | 100 | 2 | >99 | [11] |
| [Pd(IPr)(cinnamyl)Cl] | 1 | K₃PO₄ | Dioxane | 80 | 1.5 | 96 |
This table is a representative compilation and reaction conditions may vary between different literature sources.
As the data indicates, modern catalyst systems based on bulky phosphine ligands (SPhos) and N-heterocyclic carbenes (IPr) can achieve significantly higher yields with substantially lower catalyst loadings and shorter reaction times compared to the traditional Pd(PPh₃)₄.
Experimental Protocols for Benchmarking
To facilitate the direct comparison of catalysts in your own laboratory, detailed, step-by-step methodologies for key naphthalene coupling reactions are provided below.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromonaphthalene
This protocol provides a standardized method for evaluating the efficacy of different palladium catalysts in a C-C bond-forming reaction.
Materials:
-
1-Bromonaphthalene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(IPr)(cinnamyl)Cl], or a pre-catalyst system with a bulky phosphine ligand) (0.02 - 2 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 1-bromonaphthalene, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromonaphthalene
This protocol outlines a general procedure for C-N bond formation, a critical transformation in the synthesis of many pharmaceuticals.
Materials:
-
1-Bromonaphthalene (1.0 mmol, 1.0 equiv)
-
Amine (e.g., morpholine, 1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01-1 mol%)
-
Phosphine ligand (e.g., XPhos) (0.04-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere glovebox
Procedure:
-
Inside an inert atmosphere glovebox, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add the 1-bromonaphthalene and the amine to the tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for catalyst benchmarking in cross-coupling reactions.
Conclusion
The development of modern palladium catalysts featuring bulky, electron-rich phosphine and N-heterocyclic carbene ligands has revolutionized the field of cross-coupling chemistry. For the functionalization of naphthalenes, these advanced catalytic systems offer significant advantages over the traditional Pd(PPh₃)₄ catalyst, including higher yields, lower catalyst loadings, milder reaction conditions, and broader substrate scope. By understanding the limitations of the classical benchmark and embracing the capabilities of the new guard, researchers can significantly enhance the efficiency and scope of their synthetic endeavors. The provided protocols and comparative data serve as a valuable resource for the rational selection and implementation of the optimal catalyst for your specific naphthalene coupling reaction needs.
References
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Reddit. (2022, July 10). Why is PPh3 on its own air-stable but in (PPh3)4Pd labile to aerobic oxidation to form phosphine oxide? r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]
-
Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 80(15), 7810–7815. [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2768–2813. [Link]
-
Glorius, F. (2008). Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. Accounts of Chemical Research, 41(11), 1566–1575. [Link]
-
Grushin, V. V. (2000). Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Organometallics, 19(10), 1888–1900. [Link]
-
Wang, L., et al. (2018). Catalyst optimization for Suzuki-Miyaura cross-coupling of 1-bromonaphthalene with 4-methoxyphenylboronic acid. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aqueous Suzuki-Miyaura Coupling with Ultralow Palladium Loading and Simple Product Separation. Retrieved from [Link]
-
Kappe, C. O., et al. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 365(23), 4086-4120. [Link]
-
Wang, L., et al. (2018). Sustainable Ligand-Free, Palladium-Catalyzed Suzuki-Miyaura Reactions in Water: Insights into the Role of Base. ResearchGate. Retrieved from [Link]
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Fairlamb, I. J. S. (2013). Examination of Palladium Catalyst Structure in Regioselective Suzuki-Miyaura Cross-Coupling Reactions. White Rose eTheses Online. Retrieved from [Link]
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Chou, P.-T., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 67(14), 4898–4901. [Link]
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Buchwald, S. L., et al. (2019). Halogen-Bridged Methylnaphthyl Palladium Dimers as Versatile Catalyst Precursors in Coupling Reactions. Angewandte Chemie International Edition, 58(33), 11459-11463. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of N-protected 1H-indazol-4-amines. RSC Advances, 11(13), 7335–7343. [Link]
-
Darkwa, J., et al. (2015). Poly(pyrazol-1-ylmethyl)benzene Palladium Complexes: Synthesis, Characterisation and Evaluation as Heck Coupling Catalysts. ResearchGate. Retrieved from [Link]
-
Miao, Z., et al. (2012). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules, 17(12), 14035–14047. [Link]
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International Journal of New Chemistry. (2025). Pd/CuFe2O4 magnetic nanocatalyst for the Sonogashira cross- coupling reaction. Retrieved from [Link]
-
Szolcsányi, P., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036–1044. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
